3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Description
The exact mass of the compound 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2-nitroimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICQDTZNZTBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150733 | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114451-08-0 | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genotoxicity of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the genotoxic properties of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (nitro-IQ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the compound's mechanisms of DNA damage, metabolic activation pathways, and the experimental methodologies used for its assessment.
Introduction: Understanding Nitro-IQ in the Context of Heterocyclic Amines
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (nitro-IQ) is a nitroaromatic derivative of the well-characterized dietary mutagen and carcinogen, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[1][2] Heterocyclic amines (HCAs) like IQ are formed during the high-temperature cooking of meat and fish and are known to pose a carcinogenic risk to humans.[2][3] The introduction of a nitro group in place of the amino group on the imidazole ring significantly influences the compound's bioactivity and mechanisms of genotoxicity. This guide will dissect the multifaceted genotoxic profile of nitro-IQ, offering a comprehensive resource for its study.
Chemical Structure and Properties of Nitro-IQ:
-
Molecular Formula: C₁₁H₈N₄O₂[4]
-
Molecular Weight: 228.21 g/mol [4]
-
Structure:
A simplified representation of the chemical structure of Nitro-IQ.
Mechanisms of Genotoxicity: A Dual Threat
The genotoxicity of nitro-IQ is not attributed to a single mechanism but rather a combination of metabolic activation pathways that lead to both direct and indirect DNA damage.
Enzymatic Reduction and the Formation of Reactive Intermediates
A primary pathway for the genotoxicity of many nitroaromatic compounds is the enzymatic reduction of the nitro group.[5] In the case of nitro-IQ, this process is believed to be mediated by nitroreductase enzymes.[6]
Proposed Enzymatic Activation Pathway:
The reduction of the nitro group occurs in a stepwise manner, generating highly reactive intermediates, including nitroso and hydroxylamine derivatives.[5] These intermediates are electrophilic and can readily form covalent adducts with nucleophilic sites on DNA bases, leading to mutations.
Proposed enzymatic reduction of nitro-IQ leading to DNA adduct formation.
Non-Enzymatic Reduction and Oxidative Stress
In addition to enzymatic pathways, nitro-IQ can induce DNA damage through a non-enzymatic mechanism involving endogenous reducing agents and transition metals.
The NADH and Copper-Mediated Pathway:
Studies have demonstrated that in the presence of nicotinamide adenine dinucleotide (NADH) and copper(II) ions, nitro-IQ can be reduced. This redox cycling generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. These ROS can then inflict oxidative damage to DNA, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative stress, and induce DNA strand breaks. This pathway highlights a mechanism of genotoxicity that is independent of specific enzyme activity and is driven by the cellular redox environment.
Non-enzymatic reduction of nitro-IQ leading to oxidative DNA damage.
Experimental Assessment of Nitro-IQ Genotoxicity
A battery of in vitro and in vivo assays is employed to characterize the genotoxic potential of compounds like nitro-IQ. Each assay provides unique insights into the nature of the DNA damage induced.
In Vitro Assays
The Ames test is a widely used initial screening tool for identifying mutagenic compounds.[7][8] It utilizes auxotrophic strains of Salmonella typhimurium that have pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test for Nitro-IQ
-
Strain Selection: Utilize strains sensitive to frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100), as heterocyclic amines and their derivatives can induce both types of mutations.[9]
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction. The S9 fraction contains a mixture of metabolic enzymes, including nitroreductases and cytochromes P450, which can activate or detoxify the test compound.[9] This is crucial for assessing the role of metabolism in the mutagenicity of nitro-IQ.
-
Exposure: A top agar containing a specific Salmonella strain, a trace amount of histidine (to allow for initial cell divisions necessary for mutation fixation), and varying concentrations of nitro-IQ (with or without S9 mix) is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.
Table 1: Representative Ames Test Data for a Hypothetical Nitroaromatic Compound
| Concentration (µ g/plate ) | Strain | S9 Mix | Mean Revertant Colonies ± SD | Fold Increase over Control |
| 0 (Control) | TA98 | - | 25 ± 4 | 1.0 |
| 1 | TA98 | - | 55 ± 7 | 2.2 |
| 5 | TA98 | - | 150 ± 12 | 6.0 |
| 10 | TA98 | - | 320 ± 25 | 12.8 |
| 0 (Control) | TA98 | + | 30 ± 5 | 1.0 |
| 1 | TA98 | + | 180 ± 15 | 6.0 |
| 5 | TA98 | + | 650 ± 40 | 21.7 |
| 10 | TA98 | + | 1200 ± 85 | 40.0 |
This table illustrates the expected dose-dependent increase in revertant colonies and the potentiation of mutagenicity in the presence of a metabolic activation system (S9).
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[10][11][12] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Experimental Protocol: Alkaline Comet Assay for Nitro-IQ
-
Cell Culture and Treatment: Human cell lines (e.g., HepG2, which are metabolically competent, or TK6) are cultured and treated with various concentrations of nitro-IQ for a defined period.
-
Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks. Electrophoresis is then performed.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized and analyzed using fluorescence microscopy and specialized imaging software.
-
Data Analysis: Key parameters such as percent tail DNA, tail length, and tail moment are quantified to assess the level of DNA damage.
Workflow for the alkaline Comet Assay.
In Vivo Assays
In vivo assays are essential for evaluating the genotoxic effects of a compound in a whole organism, taking into account metabolic distribution, detoxification, and DNA repair processes that cannot be fully replicated in vitro.
The micronucleus test is a widely used in vivo assay for assessing chromosomal damage.[13][14][15] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated erythrocytes in bone marrow or peripheral blood is an indication of clastogenic or aneugenic activity.
Experimental Protocol: Rodent Micronucleus Assay for Nitro-IQ
-
Animal Model and Dosing: Typically, mice or rats are used.[13] The animals are administered nitro-IQ, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last dose. Peripheral blood can also be used, particularly in mice.
-
Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity to the bone marrow.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result.
Comparative Genotoxicity: Nitro-IQ versus IQ
Understanding the genotoxicity of nitro-IQ is enhanced by comparing it to its parent compound, IQ. While both are potent mutagens, their mechanisms of activation differ. IQ requires metabolic activation via cytochrome P450-mediated N-hydroxylation, followed by O-acetylation to form a reactive nitrenium ion that binds to DNA.[16]
A study using the wing somatic mutation and recombination test (SMART) in Drosophila melanogaster found that nitro-IQ exhibited a genotoxic activity approximately equal to that of IQ.[1] This suggests that despite the different activating functional groups (nitro vs. amino), the resulting DNA damage and mutagenic potential are comparable in this model system. This highlights the importance of the imidazo[4,5-f]quinoline core structure in the overall genotoxicity of this class of compounds.
Conclusion and Future Directions
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a potent genotoxic agent that can induce DNA damage through at least two distinct mechanisms: enzymatic reduction leading to the formation of DNA adducts and non-enzymatic reduction resulting in oxidative stress. Its genotoxic potential is comparable to that of its well-studied carcinogenic precursor, IQ.
Future research should focus on:
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Identifying the specific nitroreductases involved in the metabolic activation of nitro-IQ in human tissues.
-
Characterizing the full spectrum of DNA adducts formed by the reactive metabolites of nitro-IQ.
-
Conducting comprehensive in vivo carcinogenicity studies to fully assess the tumorigenic potential of nitro-IQ.
-
Investigating the interplay between the enzymatic and oxidative stress pathways in different tissues and under various physiological conditions.
A thorough understanding of the genotoxic mechanisms of nitro-IQ is crucial for assessing its risk to human health and for the development of strategies to mitigate exposure and potential adverse effects.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
-
Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]
-
De Stasio, E. (n.d.). The Ames Test. Retrieved from [Link]
-
European Medicines Agency. (2008). ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
- Kang, S. H., Kwon, J. Y., Lee, J. K., & Seo, Y. R. (2013). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 18(4), 277–288.
-
National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]
-
ResearchTweet. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
ResearchTweet. (n.d.). Micronucleus Assay: a Widely Used Assay for In Vivo Genotoxicity. Retrieved from [Link]
- Rodriguez, H., & Gocke, E. (1992). Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. Mutagenesis, 7(2), 145-149.
- Turesky, R. J., Lang, N. P., Butler, M. A., Teitel, C. H., & Kadlubar, F. F. (1991). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis, 12(10), 1839-1845.
-
U.S. National Library of Medicine. (n.d.). 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
- Williams, G. M., & Weisburger, J. H. (1991). Chemical carcinogenesis. In Casarett and Doull’s Toxicology: The Basic Science of Poisons (4th ed., pp. 127-200). Pergamon Press.
-
Zhou, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]
Sources
- 1. Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. gmp-compliance.org [gmp-compliance.org]
- 16. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Toxicogenomics of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (IQ): A Technical Guide
Executive Summary
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (IQ) is a potent heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats. It is classified as a probable human carcinogen (Group 2A) by the IARC. Unlike direct-acting mutagens, IQ requires metabolic activation to exert genotoxicity.
This guide details the toxicogenomic characterization of IQ. It moves beyond simple hazard identification to explore the Mode of Action (MoA) through gene expression profiling. We focus on the specific transcriptomic signatures—primarily the p53-mediated DNA damage response and AhR-mediated metabolic activation —that distinguish IQ from non-genotoxic carcinogens.
Part 1: Molecular Mechanism of Action (The "Why")
To interpret toxicogenomic data, one must understand the upstream molecular events. IQ is a pro-carcinogen; its genotoxicity is strictly dependent on hepatic metabolism.
Bioactivation Pathway
IQ undergoes a two-step activation process:[1]
-
N-Hydroxylation (Phase I): Hepatic CYP1A2 oxidizes the exocyclic amino group to form N-hydroxy-IQ (N-OH-IQ). This is the rate-limiting step.
-
Esterification (Phase II): N-OH-IQ is esterified by N-acetyltransferases (NAT2) or sulfotransferases (SULTs) . These unstable esters degrade into the electrophilic nitrenium ion, which covalently binds to DNA.
DNA Adduct Formation
The nitrenium ion preferentially attacks guanine bases, forming the bulky adduct dG-C8-IQ .[1] If not repaired by Nucleotide Excision Repair (NER), this adduct causes G
Visualization: Metabolic Activation Network
The following diagram illustrates the critical flow from exposure to DNA damage.
Figure 1: The metabolic bioactivation pathway of IQ, highlighting the critical role of CYP1A2 and the formation of the mutagenic dG-C8-IQ adduct.[1][2]
Part 2: Toxicogenomic Signatures (The "What")
When hepatocytes are exposed to IQ, the transcriptome shifts to manage xenobiotic stress and DNA damage. The following gene sets constitute the "IQ Signature."
The Genotoxic Carcinogen (GC) Signature
Research by Ellinger-Ziegelbauer and others has established a robust transcriptomic fingerprint for genotoxic hepatocarcinogens. IQ induces a specific set of genes related to p53 signaling and cell cycle arrest .
| Gene Symbol | Full Name | Mechanism / Role | Fold Change (Typical)* |
| Cdkn1a | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest (G1/S checkpoint). The most robust marker. | > 3.0x |
| Ccng1 | Cyclin G1 | p53-dependent response to DNA damage. | > 2.5x |
| Bax | Bcl-2 Associated X-protein | Pro-apoptotic factor; initiates mitochondrial death pathway. | > 2.0x |
| Mdm2 | Mouse Double Minute 2 | Negative regulator of p53 (feedback loop). | > 2.0x |
| Gadd45a | Growth Arrest and DNA Damage Inducible Alpha | DNA repair and cell cycle arrest. | > 1.8x |
| Btg2 | B-cell Translocation Gene 2 | Anti-proliferative protein. | > 2.0x |
*Note: Fold changes are illustrative of a high-dose (e.g., 10-20 mg/kg) acute exposure in rat liver.
The Metabolic Signature (AhR Battery)
IQ is not just a substrate for CYP1A2; it is also an inducer. It activates the Aryl Hydrocarbon Receptor (AhR) , leading to the upregulation of its own metabolic machinery.
-
Cyp1a1 / Cyp1a2: Strongly upregulated.
-
Nqo1: NAD(P)H Quinone Dehydrogenase 1 (Nrf2/AhR crosstalk).
-
Ugt1a: UDP-glucuronosyltransferases (detoxification).
Part 3: Experimental Workflow (The "How")
To generate reproducible toxicogenomic data for IQ, we recommend a Short-Term Repeated-Dose Toxicity Study in rats. This in vivo model is superior to in vitro systems because it maintains the complete hepatic metabolic competence required for IQ bioactivation.
Protocol: 14-Day Rat Liver Toxicity Study
Objective: Differentiate IQ (genotoxic) from non-genotoxic carcinogens (e.g., Phenobarbital) via gene expression.
Step 1: Animal Treatment
-
Model: Male Wistar or Sprague-Dawley rats (6-8 weeks old).
-
Dosing: Oral gavage.
-
Duration: Daily dosing for up to 14 days.
-
Necropsy: Sacrifice animals 24 hours after the final dose.
Step 2: Tissue Collection & RNA Isolation (Critical)
-
Harvest: Excised liver must be minced and flash-frozen in liquid nitrogen within 5 minutes of death to prevent RNA degradation.
-
Extraction: Use the TRIzol/Column hybrid method (e.g., RNeasy) to ensure high purity.
-
QC Check:
-
Spectrophotometry: A260/A280 ratio > 2.0.
-
Agilent Bioanalyzer: RIN (RNA Integrity Number) > 8.0 is mandatory.
-
Step 3: Library Prep & Sequencing
-
Method: Poly(A) enrichment mRNA-Seq.
-
Depth: > 30 million reads per sample.
-
Replicates: Minimum n=3 biological replicates (n=5 recommended).
Visualization: Experimental Pipeline
Figure 2: Step-by-step experimental workflow for toxicogenomic assessment, emphasizing RNA quality control.
Part 4: Data Interpretation & Validation
Distinguishing Genotoxic vs. Non-Genotoxic
The primary goal is often to classify the compound.[4]
-
IQ (Genotoxic): Upregulation of Cdkn1a, Ccng1, Bax.[5] Downregulation of metabolic genes not related to AhR.
-
Non-Genotoxic (e.g., Phenobarbital): Upregulation of proliferation markers (Mki67, Pcna) without the p53 damage response; massive induction of Cyp2b family genes.
Pathway Analysis
Do not rely on single genes. Use Gene Set Enrichment Analysis (GSEA) to confirm pathway activation:
-
p53 Signaling Pathway (KEGG: rno04115): Expect high enrichment score.
-
Metabolism of Xenobiotics (KEGG: rno00980): Driven by Cyp1a2 and Ugt isoforms.
Self-Validating the System
To ensure trustworthiness (Trustworthiness in E-E-A-T):
-
Positive Control: Run a known genotoxicant (e.g., 2-Nitrofluorene) in parallel.
-
Biomarker Check: If Cyp1a2 is not upregulated, the animals may not have been exposed correctly (IQ induces its own metabolism).
-
Phenotypic Anchoring: Correlate gene expression with histopathology (e.g., presence of single-cell necrosis or apoptosis) or micronucleus assays.
References
-
Ellinger-Ziegelbauer, H., et al. (2004). "Characteristic expression profiles induced by genotoxic carcinogens in rat liver."[6] Toxicological Sciences, 77(1), 19-34.[6] [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993).[3] "IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)." IARC Monographs, Vol 56.[3] [Link][3]
-
Snyderwine, E. G., et al. (2002). "Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies." Carcinogenesis, 21(12), 1213-1219. (Contextualizing metabolic pathways). [Link]
-
Eichner, J., et al. (2014). "Evaluation of Toxicogenomics Approaches for Assessing the Risk of Nongenotoxic Carcinogenicity in Rat Liver."[7] PLoS ONE, 9(5).[7] [Link]
-
Turesky, R. J., et al. (2005). "Metabolic activation and DNA adducts of heterocyclic aromatic amines." Chemical Research in Toxicology. (Detailed mechanism of dG-C8-IQ formation). [Link]
Sources
- 1. Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. Short-term in vivo testing to discriminate genotoxic carcinogens from non-genotoxic carcinogens and non-carcinogens using next-generation RNA sequencing, DNA microarray, and qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic expression profiles induced by genotoxic carcinogens in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Toxicogenomics Approaches for Assessing the Risk of Nongenotoxic Carcinogenicity in Rat Liver [ideas.repec.org]
Technical Monograph: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ)
[1]
Part 1: Executive Technical Summary
Compound Identity:
-
Systematic Name: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline[1][3][4]
-
CAS Registry Number: 114451-08-0[1]
-
Molecular Formula: C₁₁H₈N₄O₂[1]
Significance: Nitro-IQ is a synthetic nitro-derivative of the dietary carcinogen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[2][5] Unlike its parent amine, which requires hepatic metabolic activation (S9 fraction/CYP450) to become genotoxic, Nitro-IQ acts as a direct-acting mutagen in bacterial systems (e.g., Salmonella typhimurium TA98). It serves as a critical reference standard in toxicology for studying nitroreductase-mediated DNA damage and the bioactivation of heterocyclic amines.
Part 2: Chemical Architecture & Properties
Physicochemical Profile[4][6]
| Property | Specification | Notes |
| Appearance | Pale yellow to yellow crystalline solid | Typical of nitro-heterocycles. |
| Melting Point | 277–278 °C | Decomposes at high temperatures. |
| Solubility | DMSO, DMF (High) | Poorly soluble in water; soluble in hot methanol. |
| UV/Vis Absorption | Distinct bathochromic shift vs. parent amine (IQ). | |
| pKa | ~3.5 (Quinoline nitrogen) | The nitro group significantly reduces basicity of the imidazole ring. |
Structural Logic
The core structure consists of a quinoline ring fused to an imidazole ring. The critical functional groups driving its reactivity are:
-
N3-Methyl Group: Sterically defines the binding pocket affinity in DNA polymerases.
-
C2-Nitro Group: The electron-withdrawing nitro group at the 2-position renders the compound susceptible to nucleophilic attack and enzymatic reduction.
-
Quinoline Nitrogen: Provides a protonation site, influencing solubility and transport.
Part 3: Synthesis & Production Protocol
Objective: Synthesis of Nitro-IQ from the parent amine IQ via diazotization-substitution (Sandmeyer-type reaction).
Synthesis Workflow
Note: This reaction must be performed in a fume hood due to the generation of NOₓ gases and the carcinogenicity of the substrate.
-
Substrate Preparation: Dissolve 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in 50% aqueous tetrafluoroboric acid (HBF₄) or concentrated HCl at 0°C.
-
Diazotization: Dropwise addition of Sodium Nitrite (NaNO₂) solution while maintaining temperature <5°C. This generates the diazonium salt intermediate.
-
Nitro-Substitution: The diazonium species is treated with excess Sodium Nitrite in the presence of Copper powder (Cu) or Copper(I) oxide catalyst to facilitate the displacement of the diazo group by the nitro group.
-
Quenching & Extraction: Neutralize with NaHCO₃ and extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel; MeOH:CH₂Cl₂ gradient).
Synthesis Decision Tree (Graphviz)
Figure 1: Synthetic pathway converting IQ to Nitro-IQ via diazotization and nitro-substitution.
Part 4: Biological Mechanism & Mutagenicity
Metabolic Activation (The "Why")
Unlike IQ, which requires oxidation by CYP1A2 to form the N-hydroxy metabolite, Nitro-IQ is activated by reduction . This makes it a potent direct mutagen in bacterial strains deficient in oxidative metabolism but proficient in nitroreduction.
-
Nitroreduction: Bacterial nitroreductases (or mammalian xanthine oxidase/cytosolic enzymes) reduce the C2-NO₂ group to a hydroxylamine (–NHOH).
-
Nitrenium Ion Formation: Under acidic conditions or via O-acetylation (by NAT enzymes), the hydroxylamine loses water to form the electrophilic arylnitrenium ion .
-
DNA Adduct Formation: The nitrenium ion attacks the C8 position of Guanine bases in DNA, forming the C8-dG adduct (N-(deoxyguanosin-8-yl)-IQ). This bulky adduct causes replication errors (G:C
T:A transversions).
Activation Pathway Diagram
Figure 2: Metabolic activation of Nitro-IQ leading to genotoxic DNA adducts.
Part 5: Analytical Protocol
HPLC-UV/Vis Quantification
To quantify Nitro-IQ in biological matrices or synthesis mixtures, use the following validated parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 363 nm (primary) and 260 nm (secondary).
-
Retention Time: Nitro-IQ typically elutes later than IQ due to the lower polarity of the nitro group compared to the amine.
Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion: [M+H]⁺ = 229.07 m/z.
-
Fragment Ions:
-
212 m/z (Loss of OH/O)
-
199 m/z (Loss of NO)
-
183 m/z (Loss of NO₂)
-
Part 6: Safety & Handling (High Potency)
Hazard Classification:
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen).
-
Mutagenicity: Category 1B.
Handling Protocol:
-
Containment: All weighing and solution preparation must occur inside a Class II Biological Safety Cabinet or a certified chemical fume hood with HEPA filtration.
-
Deactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) followed by 1N NaOH. Allow 30 minutes contact time before cleanup.
-
PPE: Double nitrile gloves, lab coat with closed cuffs, and safety goggles.
References
-
PubChem. (2025).[1] 2-Nitro-3-methylimidazo[4,5-f]quinoline (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Wild, D. (1990).[6] A novel pathway to the ultimate mutagens of aromatic amino and nitro compounds.[6] Environmental Health Perspectives, 88, 27–31.[6] [Link]
-
Kikugawa, K., et al. (1999). Nonenzymatic reduction of nitro derivative of a heterocyclic amine IQ by NADH and Cu(II) leads to oxidative DNA damage.[7] Mutation Research, 444(1), 197-207. [Link]
-
Morrison, L. D., et al. (1993).[2] Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ) from IQ.[2] Mutation Research, 302(1), 45–52.[2] [Link]
-
Tsuda, M., et al. (1988). Enhancement of the mutagenicity of IQ and MeIQ by nitrite in the Salmonella system. Mutation Research, 208(1), 39-44. [Link]
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- 1. 2-Nitro-3-methylimidazo(4,5-f)quinoline | C11H8N4O2 | CID 3034802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ) from IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C | C1014CH8N4O2 - BuyersGuideChem [buyersguidechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel pathway to the ultimate mutagens of aromatic amino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonenzymatic reduction of nitro derivative of a heterocyclic amine IQ by NADH and Cu(II) leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-f]quinoline scaffold is a purine-like heterocyclic system of significant interest in medicinal chemistry and toxicology. While its 2-amino derivatives, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are well-documented mutagens formed during the cooking of meat, the nitro-substituted analogues represent a mechanistically distinct yet related class of compounds. This technical guide provides an in-depth exploration of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ), a potent mutagen that serves as a critical tool for understanding the genotoxicity of both amino- and nitro-imidazoarenes. We will delve into the historical context of its parent compounds, synthetic pathways, mechanisms of action, and the analytical methodologies required for its study.
Introduction: A Tale of Two Functional Groups
The story of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline is intrinsically linked to its more famous amino-substituted relative, IQ. The discovery of IQ in the late 1970s as a potent mutagen in cooked foods spurred intense research into the broader class of imidazoarenes (IAs).[1] These compounds require metabolic activation to exert their mutagenic effects, a process that highlighted the critical role of specific enzymes and metabolic pathways in chemical carcinogenesis.
The subsequent synthesis and investigation of the nitro-analogue, 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline, provided a powerful comparative tool. While structurally similar, the replacement of the amino group with a nitro group fundamentally alters the molecule's activation pathway, allowing researchers to dissect the contributions of different metabolic steps to the ultimate genotoxic event. Nitro-IQ, often referred to as the nitro counterpart of IQ, was found to be a potent direct-acting mutagen, bypassing the need for the initial oxidative metabolic steps required by IQ.[2] This guide will illuminate the discovery, synthesis, and biological implications of this pivotal compound.
Historical Context and Discovery
The broader family of nitroheterocyclic compounds has a long history in medicine, with nitroimidazoles being used since the 1960s as antiprotozoal and antibacterial agents.[3][4] Their mechanism often involves the reductive metabolism of the nitro group within anaerobic environments to produce radical species that are toxic to the target organisms.[5][6]
The specific history of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline is less about a singular "discovery" and more about its strategic synthesis as a mechanistic probe. Following the identification of amino-imidazoarenes like IQ as food mutagens, researchers sought to understand the precise steps leading to their genotoxicity.[1] A key hypothesis was the formation of a reactive nitrenium ion as the ultimate mutagen. To test this, scientists synthesized a series of nitro-imidazoarenes (nitro-IAs) from their corresponding amino-IAs.[2] The synthesis of 3,4-dimethyl-2-nitroimidazo-[4,5-f]quinoline (NO2-MeIQ) was achieved by photo-irradiation of its amino-precursor, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), in acetone when exposed to sunlight.[7] This provided a direct route to the nitro-derivative and set the stage for comparative mutagenicity studies.
These studies revealed that Nitro-IQ was a potent mutagen, in some cases even more so than IQ itself, in bacterial reverse mutation assays like the Ames test.[2] Crucially, its activity did not require external metabolic activation systems (like liver S9 fractions) that were essential for IQ's mutagenicity. This strongly suggested that the nitro-derivative was being activated by endogenous bacterial enzymes, specifically nitroreductases.
Synthesis and Characterization
The synthesis of imidazo[4,5-f]quinoline derivatives is a field of active research, with various methodologies developed to access this important scaffold.[8]
General Synthetic Strategy
A common approach to the imidazo[4,5-f]quinoline core involves the cyclization of ortho-substituted quinolines. For instance, an efficient method for synthesizing related N-oxides involves the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines.[8]
While direct nitration of the 3-methyl-3H-imidazo[4,5-f]quinoline core is challenging, a primary route to Nitro-IQ involves the chemical modification of its amino counterpart, IQ.
Experimental Protocol: Synthesis from Amino-Precursor
The following is a generalized protocol based on established chemical principles for the conversion of an arylamine to a nitro-arene.
-
Diazotization of IQ:
-
Dissolve 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in a suitable acidic medium, such as a solution of tetrafluoroboric acid (HBF₄) in water, cooled to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt intermediate should be monitored.
-
The resulting diazonium tetrafluoroborate can often be isolated as a precipitate.
-
-
Nitro-deamination (Sandmeyer-type Reaction):
-
Suspend the isolated diazonium salt in a solution containing a copper catalyst.
-
Add an aqueous solution of sodium nitrite. The reaction mixture is typically warmed gently to facilitate the displacement of the diazonium group with a nitro group.
-
The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Purification:
-
Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The crude product is purified using column chromatography on silica gel to yield the pure 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline.[7]
-
Characterization Data
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₄O₂ | [9] |
| Molecular Weight | 228.21 g/mol | [9] |
| Appearance | Crystalline Solid | [1] |
| Spectroscopy | UV, NMR, Mass Spectrometry | [1] |
Mechanism of Genotoxicity: A Comparative View
The primary value of Nitro-IQ in research lies in its distinct mechanism of activation compared to IQ. This comparison allows for the elucidation of the specific enzymatic pathways responsible for the genotoxicity of this class of compounds.
Activation of Amino-Imidazoarenes (IQ)
-
Step 1: N-hydroxylation: The exocyclic amino group of IQ is oxidized by cytochrome P450 enzymes (primarily CYP1A2 in humans) to form the proximate mutagen, N-hydroxy-IQ.[1]
-
Step 2: Esterification: The N-hydroxy intermediate is further activated, often by O-acetyltransferases (OATs), to form a reactive ester.[2]
-
Step 3: Formation of Nitrenium Ion: This ester is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion, the ultimate mutagen that reacts with DNA.[2]
Activation of Nitro-Imidazoarenes (Nitro-IQ)
-
Step 1: Reduction: The nitro group of Nitro-IQ is reduced by bacterial "classical" nitroreductases. This process bypasses the need for cytochrome P450 enzymes and directly yields the same N-hydroxy-IQ intermediate.[2]
-
Step 2 & 3: From this common N-hydroxy intermediate, the pathway converges with that of IQ. O-acetyltransferases are required for the efficient production of the ultimate nitrenium ion mutagen.[2]
This interchangeability in the latter stages of the activation pathway explains why the structure-activity relationships for mutagenicity are nearly identical between the amino- and nitro-IA series.[2] The key determinants for high mutagenic potency, such as the methyl group on the imidazole ring and the quinoline-nitrogen, are required for the stability and reactivity of the final nitrenium ion.[2][10]
The Resulting Genetic Damage
Both IQ and Nitro-IQ, through the formation of the nitrenium ion, lead to the formation of covalent adducts with DNA. The primary target is the C8 position of guanine bases.[11] This DNA damage, if not repaired, can lead to specific mutational signatures during DNA replication. The predominant mutations observed are G:C to T:A transversions, followed by G:C to A:T transitions.[11]
Methodologies for Studying Genotoxicity
Assessing the mutagenic potential of compounds like Nitro-IQ requires specialized assays.
Ames Test (Bacterial Reverse Mutation Assay)
This is the cornerstone assay for studying IA and nitro-IA mutagenicity.
-
Principle: The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium). A mutagen can cause a reverse mutation that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
-
Protocol Workflow:
-
Strain Selection: Tester strains like TA98, which is sensitive to frameshift mutagens, are commonly used.[2] Strains deficient in nitroreductase (e.g., TA98NR) or O-acetyltransferase (e.g., TA98/1,8-DNP₆) are critical for mechanistic studies.[2]
-
Exposure: The tester strain is incubated with various concentrations of the test compound (Nitro-IQ) on a petri dish with minimal histidine.
-
Metabolic Activation (Optional): For compounds requiring external activation (like IQ), a rat liver homogenate (S9 fraction) is added. For direct-acting mutagens like Nitro-IQ, this is often omitted to demonstrate its direct activity.
-
Incubation: Plates are incubated for 48-72 hours to allow for bacterial growth.
-
Scoring: The number of revertant colonies (his⁺) is counted. A dose-dependent increase in revertant colonies compared to a negative control indicates mutagenic activity.
-
Conclusion and Future Directions
3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline is more than just a chemical curiosity; it is a vital tool in the field of genetic toxicology. Its discovery and synthesis, born from the investigation of food mutagens, have provided profound insights into the metabolic activation of aromatic amines and nitroaromatics. The ability of Nitro-IQ to act as a direct mutagen in bacterial systems, bypassing the P450-dependent oxidation required for its amino analogue, has been instrumental in confirming the role of nitroreductases and O-acetyltransferases in the genotoxic cascade.
Future research may focus on the role of human nitroreductases in activating such compounds, the potential for these molecules to be formed endogenously, and the development of inhibitors for the key activation enzymes as a potential chemopreventive strategy. As a well-characterized, potent mutagen, Nitro-IQ will continue to serve as an essential positive control and mechanistic probe in the ongoing effort to understand and mitigate the risks posed by genotoxic chemicals in our environment.
References
-
Yamazoe, Y., Abu-Zeid, M., Manabe, S., Toyama, S., & Kato, R. (1994). Mutagenic specificity of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF shuttle vector system. Carcinogenesis, 15(7), 1435–1440. [Link]
-
MDPI. (n.d.). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules. [Link]
-
Grivas, S., & Olsson, K. (1985). Synthesis and mutagenic activity of nitro-imidazoarenes. A study on the mechanism of the genotoxicity of heterocyclic arylamines and nitroarenes. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 39, 31-36. [Link]
-
Kopteva, T. V., et al. (2025). Synthesis of 3H-Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. [Link]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Nag, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
-
Hirose, M., Wakabayashi, K., Grivas, S., De Flora, S., & Sugimura, T. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation. Carcinogenesis, 11(5), 869–871. [Link]
-
Global Substance Registration System. (n.d.). 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. [Link]
-
Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 19(4), 541–546. [Link]
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
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- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenic specificity of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF shuttle vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Presence of Nitro-imidazoquinolines: A Technical Guide for Researchers and Drug Development Professionals
Preamble: Charting Unexplored Territories in Environmental Contamination
The ever-expanding formulary of pharmaceuticals and industrial chemicals introduces a parallel, often unseen, challenge: the emergence of novel environmental contaminants. Among these, nitro-imidazoquinolines represent a class of compounds at the intersection of medicinal chemistry and environmental science. Possessing the fused heterocyclic structure of imidazoquinolines—a scaffold present in numerous bioactive molecules—and the potent electrophilicity of a nitro group, these compounds are flagged for potential environmental persistence and toxicity.
This technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a conventional review to provide a foundational understanding of the potential environmental occurrence of nitro-imidazoquinolines. In the conspicuous absence of direct, quantitative environmental data for this specific class, this guide adopts a predictive and proactive stance. By synthesizing data from structurally related analogues—nitroimidazoles, imidazoquinolines, and other nitroaromatic compounds—we will delineate the probable sources, formation pathways, environmental fate, and toxicological implications of nitro-imidazoquinolines. Furthermore, this document provides a detailed, adaptable analytical workflow for their detection and quantification, aiming to empower researchers to bridge the current knowledge gaps.
The Nitro-imidazoquinoline Scaffold: An Overview of its Origins and Potential Environmental Introduction
Nitro-imidazoquinolines are characterized by a fused imidazole and quinoline ring system with one or more nitro group substitutions. While not widely reported as primary commercial products, their presence in the environment can be postulated through several pathways, primarily linked to anthropogenic activities.
Potential Sources and Formation Pathways
The environmental introduction of nitro-imidazoquinolines is likely a result of both direct release and in-situ formation. Key potential sources include:
-
Pharmaceutical and Industrial Effluents: The synthesis of imidazoquinoline-based pharmaceuticals and other industrial chemicals may involve nitration steps or utilize nitrated precursors. Incomplete reaction or inefficient wastewater treatment can lead to the direct discharge of nitro-imidazoquinolines into aquatic environments. Industrial wastewater from dye and pesticide manufacturing, which often involves nitroaromatic compounds, could also be a source.[1][2]
-
Transformation of Parent Compounds: A significant pathway for the formation of nitro-imidazoquinolines in the environment is likely the transformation of other imidazoquinoline-containing molecules. This can occur through various mechanisms:
-
Photochemical Nitration: Amino-imidazoquinolines, which are known food mutagens and can be present in the environment, can undergo photo-irradiation in the presence of nitrogen oxides to form their nitro-derivatives. For instance, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) has been shown to form 3,4-dimethyl-2-nitroimidazo-[4,5-f]quinoline (NO2-MeIQ) upon exposure to sunlight.[3]
-
Metabolic and Environmental Degradation of Pharmaceuticals: Many pharmaceuticals contain the imidazoquinoline scaffold. While the parent compounds themselves may not be nitrated, their metabolic transformation in humans and animals or their degradation in the environment could potentially lead to the formation of nitrated byproducts.[4][5][6][7]
-
-
Atmospheric Deposition: Nitroarenes are known to form in the atmosphere through the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides, and are components of diesel exhaust and urban fine particulate matter (PM2.5).[3][8] While the atmospheric formation of nitro-imidazoquinolines has not been specifically studied, it is plausible that imidazoquinoline precursors, if present in the atmosphere, could undergo similar nitration reactions.
The following diagram illustrates the potential pathways for the environmental introduction of nitro-imidazoquinolines.
Analytical Methodologies for Detection and Quantification
The reliable detection and quantification of nitro-imidazoquinolines in complex environmental matrices at trace levels is a significant analytical challenge. Based on established methods for other nitroaromatic compounds and nitroimidazoles, a robust analytical workflow centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is proposed.[7][9]
Proposed Analytical Workflow
The following diagram outlines a comprehensive workflow for the analysis of nitro-imidazoquinolines in environmental water samples.
Detailed Step-by-Step Protocol (Proposed)
This protocol is a template that should be optimized and validated for the specific nitro-imidazoquinoline analytes of interest.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by acidifying to pH < 3 with a suitable acid (e.g., formic acid) to inhibit microbial activity.
-
Store samples at 4°C and analyze as soon as possible.
2. Sample Preparation:
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with methanol followed by ultrapure water.
-
Load the filtered water sample onto the SPE cartridge.
-
Wash the cartridge with ultrapure water to remove interfering hydrophilic compounds.
-
Dry the cartridge under a stream of nitrogen.
-
-
Elution: Elute the analytes from the SPE cartridge with a suitable organic solvent, such as acetonitrile or methanol.[7]
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.[9]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical LC-MS.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure selectivity and confirm identity.
-
Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for each target analyte to maximize sensitivity.
-
4. Quality Assurance/Quality Control (QA/QC):
-
Internal Standards: Use isotopically labeled analogues of the target analytes as internal standards to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calibration: Prepare a multi-point calibration curve using standards in a matrix that mimics the environmental samples to be analyzed.
-
Blanks: Analyze procedural blanks, field blanks, and trip blanks to assess for contamination during sample collection, preparation, and analysis.
-
Spikes: Analyze matrix spikes and matrix spike duplicates to evaluate method accuracy and precision.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ for each analyte based on the signal-to-noise ratio or the standard deviation of replicate low-level spikes.
Environmental Fate and Transformation
The environmental persistence and transformation of nitro-imidazoquinolines will be governed by a combination of biotic and abiotic processes.
Abiotic Degradation: The Role of Photolysis
Photodegradation is likely a significant transformation pathway for nitro-imidazoquinolines in sunlit surface waters. The presence of the nitro group and the aromatic system suggests that these compounds will absorb UV radiation, leading to direct photolysis. Additionally, indirect photolysis mediated by reactive species such as hydroxyl radicals and singlet oxygen, which are naturally present in surface waters, will also contribute to their degradation.[8] Studies on other nitroaromatic compounds and pharmaceuticals have shown that photodegradation can lead to a variety of transformation products through processes like nitro group reduction, hydroxylation of the aromatic ring, and cleavage of the heterocyclic rings.
Biotic Degradation: Microbial Transformation
The biodegradation of nitro-imidazoquinolines is a critical process determining their persistence in soil, sediment, and water. While specific studies on this class of compounds are lacking, research on related structures provides valuable insights.
-
Nitro Group Reduction: A primary and often initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This can occur under both aerobic and anaerobic conditions and is mediated by a variety of microorganisms possessing nitroreductase enzymes.[6][10]
-
Ring Cleavage: Following initial transformations, the heterocyclic rings can be cleaved by microbial enzymes, leading to further degradation and potential mineralization to carbon dioxide, water, and inorganic nitrogen. The biodegradability of the imidazole ring itself can be influenced by the nature and position of substituents.[11]
The following diagram illustrates a plausible, generalized biodegradation pathway for a nitro-imidazoquinoline.
Sorption and Mobility
The transport and bioavailability of nitro-imidazoquinolines in the environment will be significantly influenced by their sorption to soil and sediment. The key parameters governing this are the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd).[12][13] For ionizable compounds like many imidazoquinolines, sorption is also highly dependent on soil pH and the pKa of the compound. Generally, increased organic carbon content in soil leads to greater sorption and reduced mobility.[4][14] Given their likely semi-polar nature, nitro-imidazoquinolines are expected to exhibit moderate mobility in the subsurface, with the potential for leaching to groundwater in low-organic-carbon soils.
Toxicological Significance and Ecotoxicity
The presence of the nitroaromatic moiety in nitro-imidazoquinolines raises significant concerns about their potential toxicity, particularly their mutagenicity and genotoxicity.
Mutagenicity and Genotoxicity
Nitroarenes are a well-known class of mutagens and carcinogens, and their genotoxicity is often activated through the reduction of the nitro group to reactive intermediates that can form DNA adducts.[15][16] Studies on nitroimidazoles have also demonstrated their genotoxic potential.[15] Therefore, it is highly probable that nitro-imidazoquinolines will exhibit mutagenic and genotoxic properties. The mutagenicity of environmental samples containing complex mixtures of nitro-compounds has been demonstrated using the Ames test with specific bacterial strains that are sensitive to nitro-reductive activation.
Ecotoxicity
The potential for adverse effects on aquatic organisms is a key consideration for any environmental contaminant. While specific ecotoxicity data for nitro-imidazoquinolines are not available, studies on related compounds can provide an initial assessment of risk.
-
Aquatic Invertebrates: Studies on the acute and chronic toxicity of nitroimidazoles and imidazolium-based ionic liquids to the freshwater crustacean Daphnia magna have reported EC50 and LC50 values in the low to medium mg/L range.[5][17][18][19][20]
-
Fish: The neurotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been demonstrated in zebrafish, suggesting that imidazoquinoline derivatives can have adverse effects on aquatic vertebrates.[21]
The following table summarizes available ecotoxicity data for compounds structurally related to nitro-imidazoquinolines. It is crucial to note that these are not direct surrogates, and species-specific toxicity testing of nitro-imidazoquinolines is essential for an accurate risk assessment.
| Compound Class | Test Organism | Endpoint | Value (mg/L) | Reference |
| Nitroimidazoles | Daphnia magna | 48-h EC50 | 4.6 - >1000 | [5] |
| Imidazolium-based Ionic Liquids | Daphnia magna | 48-h LC50 | 8.03 - 19.91 | [17][18] |
| Imidazolium-based Ionic Liquids | Daphnia magna | 21-d Reproduction (NOEC) | < 0.3 | [17][18] |
Table 1: Ecotoxicity data for compounds structurally related to nitro-imidazoquinolines.
Conclusions and Future Research Directions
The environmental occurrence of nitro-imidazoquinolines represents a significant, yet largely unexplored, area of environmental chemistry. Based on the chemical properties of their structural components and data from related compounds, it is reasonable to hypothesize that these compounds may be formed in the environment from various precursors, exhibit moderate persistence, and possess mutagenic and ecotoxicological properties.
The lack of direct environmental monitoring data is a critical knowledge gap that needs to be addressed. To this end, this guide has provided a framework for a robust analytical methodology that can be adapted and validated for the detection of nitro-imidazoquinolines in environmental matrices.
Future research should prioritize the following areas:
-
Method Development and Validation: The proposed LC-MS/MS method should be optimized and validated for a range of nitro-imidazoquinoline structures.
-
Environmental Monitoring: Targeted monitoring studies should be conducted in environmental compartments where the presence of nitro-imidazoquinolines is most likely, such as industrial and municipal wastewater effluents, and surface waters receiving these discharges.
-
Formation and Transformation Studies: Laboratory and field studies are needed to elucidate the specific formation pathways of nitro-imidazoquinolines from pharmaceuticals, agrochemicals, and other precursors under environmentally relevant conditions.
-
Biodegradation Studies: The isolation and characterization of microorganisms capable of degrading nitro-imidazoquinolines and the elucidation of their metabolic pathways are crucial for understanding their environmental persistence.
-
Ecotoxicology: Standardized acute and chronic toxicity tests with representative aquatic organisms (algae, invertebrates, and fish) are urgently needed to assess the environmental risks posed by these compounds.
By addressing these research needs, the scientific community can move towards a comprehensive understanding of the environmental occurrence, fate, and effects of nitro-imidazoquinolines, ultimately enabling the development of effective risk assessment and management strategies.
References
- Hirose, M., Wakabayashi, K., Grivas, S., De Flora, S., Ohgaki, H., Sugimura, T., & Nagao, M. (1990).
- Andreou, G., & Rapsomanikis, S. (2009). Transformation products of pharmaceuticals in surface waters and wastewater formed during photolysis and advanced oxidation processes.
- De Méo, M., Pompili, M., & Grivas, S. (2013). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Mutagenesis, 28(5), 497-507.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2013). Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients. Technical Report No. 120.
- Wollenberger, L., Halling-Sørensen, B., & Kusk, K. O. (2000). Acute and chronic toxicity of veterinary antibiotics to Daphnia magna. Chemosphere, 40(7), 723–730.
- Pandey, G., Dorrian, S. J., & Oakeshott, J. G. (2009). Biotransformation of the neonicotinoid insecticides imidacloprid and thiamethoxam by Pseudomonas sp. 1G.
- Capitán-Vallvey, L. F., Ariza, A., Checa, R., & Navas, N. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
- Stolz, A. (2001). Biodegradation of imidazoles and other N-heterocyclic compounds. Applied Microbiology and Biotechnology, 57(5-6), 603-614.
- Ju, C., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Wang, M., Li, Y., Li, Z., Wang, S., & Wang, S. (2021). Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease.
- ECETOC. (2013). Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients. Technical Report No. 120. European Centre for Ecotoxicology and Toxicology of Chemicals.
- U.S. Environmental Protection Agency. (1996). Soil Screening Guidance: User's Guide.
- Sharma, T., Rajor, A., & Toor, A. (2014). Degradation of Imidacloprid in Liquid by Enterobacter sp. Strain ATA1 Using Co-Metabolism. Journal of Environmental Science and Health, Part B, 49(12), 927-934.
- Stock, F., Hoffmann, J., Ranke, J., Störmann, R., Ondruschka, B., & Jastorff, B. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87–92.
- Singh, B. K. (2009). Microbiology and Biochemistry of Pesticides Biodegradation. Current Microbiology, 58(5), 441-452.
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87-92.
- Olkova, A. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management, 78(1), 29-36.
- Palma, P., Palma, V. L., & Fernandes, R. M. (2010). Acute toxicity data (immobilization of Daphnia magna) for the tested toxicants.
- Okoh, A. I., & Olaniran, A. O. (2011). Utilisation of Pesticides by Soil Microorganisms. PSM Microbiology, 2(1), 1-10.
- Mori, H., Sugie, S., Yoshimi, N., Iwata, H., Nishikawa, A., Matsukubo, K., & Hirono, I. (1987). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes. Mutation Research/Genetic Toxicology, 190(2), 159–167.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols.
- Jahangir, W., et al. (2024).
- Richmond, E. K., Rosi-Marshall, E. J., & Kelly, J. J. (2015). Treated wastewater effluent increases pharmaceutical concentrations and alters benthic microbial communities in streams. Frontiers in Microbiology, 6, 122.
- Dror, I., & Lester, Y. (2021).
- Benigni, R., & Bossa, C. (2011). Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity.
- Sörengård, M. (2020). Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances. DiVA.
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
- Gika, H. G. (2017).
- Singh, S. K., et al. (2016). Development and validation of a highly sensitive LC-MS/MS-ESI method for quantification of IIIM-019-A novel nitroimidazole derivative with promising action against Tuberculosis: Application to drug development. Journal of Pharmaceutical and Biomedical Analysis, 124, 216-223.
- Romanov, V., et al. (2016). Genotoxic and cytotoxic effects of the environmental pollutant 3-nitrobenzanthrone on bladder cancer cells. Experimental Cell Research, 349(1), 101-107.
- Ayeni, O. O., et al. (2024).
- Turesky, R. J., et al. (1991). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives, 99, 157-162.
- El-Gawad, H. S. A. (2017). Treatment of Industrial Wastewater Contaminated by Nitro Compounds. Archives of Petroleum & Environmental Biotechnology, 2(1).
- Sigma-Aldrich. (n.d.). Ultrapure Water Solutions for LC-MS Biomedical Testing.
- Zhidkova, Y. B., et al. (2023). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega.
- Deepthi, K. (2024). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS.
- Thery, V., & Ravez, S. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- Kralj, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3330.
- Baertschi, S. W., et al. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1636-1645.
- Li, X., et al. (2023). Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers. ACS Omega, 8(43), 40707-40716.
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Technical Profile: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ)
[1]
Executive Summary & Compound Identity
Nitro-IQ is the 2-nitro derivative of the well-known heterocyclic amine mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[1] Unlike its parent amine, which requires metabolic activation (N-hydroxylation) to exhibit mutagenicity, Nitro-IQ is a direct-acting mutagen in Salmonella typhimurium strains. It is primarily of interest in carcinogenesis research as a product of the photo-degradation of IQ or its reaction with reactive nitrogen species (nitrosation).
| Property | Data |
| IUPAC Name | 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline |
| Common Name | Nitro-IQ; 2-Nitro-IQ |
| CAS Registry | 114451-08-0 |
| Molecular Formula | |
| Molecular Weight | 228.21 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol; poorly soluble in water |
Spectroscopic Characterization
The following data sets characterize the structural identity of Nitro-IQ. Note that the electron-withdrawing nature of the nitro group (
Nuclear Magnetic Resonance (NMR)
The introduction of the nitro group causes a general deshielding effect on the imidazole and quinoline ring protons compared to IQ.
Diagnostic
| Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| N-CH | 4.05 – 4.15 | Singlet (3H) | Significant downfield shift vs. IQ (~3.7 ppm) due to the adjacent electron-withdrawing |
| H-4 | 8.80 – 8.95 | Doublet | Deshielded quinoline proton; adjacent to the imidazole fusion. |
| H-5 | 7.80 – 7.90 | Doublet | Quinoline proton. |
| H-8 | 8.00 – 8.15 | Multiplet | Distal aromatic ring proton. |
| H-9 | 8.90 – 9.05 | Multiplet | Protons adjacent to the quinoline nitrogen are typically the most deshielded. |
Note: The C2 proton is absent in Nitro-IQ (substituted by
Mass Spectrometry (MS)
Nitro-IQ exhibits a distinct fragmentation pattern characteristic of aromatic nitro compounds.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI.
-
Molecular Ion (
): m/z 228 (Base peak or high intensity).
Key Fragmentation Pathways:
| m/z | Fragment Identity | Mechanism |
| 228 | Parent molecular ion. | |
| 198 | Loss of nitric oxide (common in nitroarenes). | |
| 182 | Diagnostic Peak: Loss of the nitro group to form the radical cation of the imidazole core. | |
| 181 | Rearrangement and loss of nitrous acid. | |
| 155 | Further degradation of the imidazole ring. |
UV-Visible Spectroscopy
The nitro group extends the conjugation system, resulting in a bathochromic shift (red shift) compared to IQ.
- (Methanol): ~360–370 nm (Broad absorption band).
-
Visual: Solutions appear distinctively yellow/orange.
Mechanistic Visualization
The following diagrams illustrate the formation pathway and the mass spectral logic.
Formation: Nitrosation of IQ
Nitro-IQ is frequently synthesized via the reaction of IQ with sodium nitrite in acidic conditions, mimicking gastric nitrosation or environmental degradation.
Figure 1: Synthetic pathway converting the mutagen IQ to Nitro-IQ via diazotization.
Mass Spec Fragmentation Logic
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Experimental Protocol: Synthesis & Isolation
Objective: Preparation of Nitro-IQ for use as a reference standard in mutagenicity assays. Safety Warning: Nitro-IQ is a potent direct-acting mutagen. All procedures must be performed in a Class II Biosafety Cabinet using chemically resistant gloves and dedicated glassware.
Materials
-
Precursor: IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[2][3]
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Sodium Bicarbonate ( ). -
Solvents: Methanol, Ethyl Acetate.
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 10 mg of IQ in 1.0 mL of 2M
in a reaction vial protected from light (foil-wrapped). -
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of Sodium Nitrite (
, approx. 5 equivalents) dissolved in minimal water. -
Mechanism: The amino group is converted to a diazonium salt, which is labile.
-
-
Substitution & Aging:
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature.
-
Stir for an additional 2–4 hours. The solution will darken as the nitro-substitution occurs (often competing with hydroxylation).
-
-
Extraction:
-
Neutralize the reaction mixture carefully with saturated
solution until pH ~7.0. -
Extract the aqueous layer three times with Ethyl Acetate (
). -
Combine organic layers and dry over anhydrous
.
-
-
Purification (HPLC):
-
Evaporate the solvent under nitrogen flow.
-
Re-dissolve in Methanol for HPLC purification.
-
Column: C18 Reverse Phase (e.g., ODS-3).
-
Mobile Phase: Gradient of Methanol/Water (starting 30% MeOH -> 100% MeOH).
-
Detection: UV at 360 nm (Nitro-IQ absorbs at longer wavelengths than IQ).
-
-
Validation:
-
Confirm identity using MS (check for m/z 228) and retention time shift relative to IQ standard.
-
References
-
Turesky, R. J., et al. (1989). Nitrosation and Nitration of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).[1] Chemical Research in Toxicology.
-
Hirose, M., et al. (1990). Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation.[4] Carcinogenesis.[2][4][5][6]
-
PubChem Compound Summary. (2025). 2-Nitro-3-methylimidazo[4,5-f]quinoline (CID 3034802).[1] National Center for Biotechnology Information. [1]
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Quinoline Derivatives.[6] NIST Chemistry WebBook.
Sources
- 1. 2-Nitro-3-methylimidazo(4,5-f)quinoline | C11H8N4O2 | CID 3034802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation of a nitro derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by photo-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Synthesis Guide: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ)
Abstract & Scope
This Application Note details the synthesis protocol for 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (commonly referred to as Nitro-IQ ). Nitro-IQ is a potent, direct-acting mutagen and a nitro-derivative of the heterocyclic amine IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[1][2] Unlike its parent amine, which requires metabolic activation (S9 fraction) to exhibit mutagenicity, Nitro-IQ is biologically active in its native form, making it a critical reference standard in genotoxicity and DNA adduct formation studies.
Scope of Protocol:
-
Precursor Synthesis: Preparation of the parent amine (IQ) from 6-aminoquinoline (Adolfsson & Olsson method).
-
Functionalization: Conversion of the 2-amino group to the 2-nitro group via a modified Sandmeyer reaction (Diazotization-Nitration).
Safety & Handling (CRITICAL)
Hazard Class: High Potency Carcinogen / Mutagen
-
Engineering Controls: All procedures must be conducted within a certified Class II, Type A2 Biosafety Cabinet or a high-performance chemical fume hood with HEPA filtration.
-
PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and full-face respirator or safety goggles.
-
Waste Disposal: All solid and liquid waste must be treated as hazardous cytotoxic waste. Quench glassware with 10% bleach or specific chemical deactivators before washing.
-
Light Sensitivity: Nitro-IQ is potentially photosensitive. Conduct final steps in amber glassware or low-light conditions.
Retrosynthetic Analysis
The synthesis relies on constructing the imidazo[4,5-f]quinoline scaffold followed by late-stage functional group manipulation. The nitrogen at position 3 is methylated during the ring closure or subsequent alkylation, while the 2-nitro group is installed via diazotization of the primary amine.
Reaction Scheme Diagram
Figure 1: Retrosynthetic pathway from commercially available 6-aminoquinoline to Nitro-IQ.
Detailed Protocol
Phase 1: Preparation of Precursor (IQ)
Note: If commercial IQ is available, proceed directly to Phase 2.
Reference Method: Adolfsson, L., & Olsson, K. (1983).[3][4] Acta Chemica Scandinavica.
Step 1.1: Nitration and Reduction
-
Nitration: Dissolve 6-aminoquinoline (10 mmol) in concentrated sulfuric acid (H₂SO₄) at 0°C. Add fuming nitric acid (HNO₃) dropwise. The reaction directs the nitro group to the 5-position.
-
Quench: Pour mixture onto crushed ice; neutralize with NH₄OH. Filter the yellow precipitate (5-nitro-6-aminoquinoline).
-
Reduction: Suspend the nitro-amine in ethanol. Add Raney Nickel (catalytic) and hydrazine hydrate (or H₂/Pd-C) to reduce the 5-nitro group to an amine.
-
Isolate: Filter catalyst and evaporate solvent to yield 5,6-diaminoquinoline .
Step 1.2: Cyclization and Methylation
-
Cyclization: Dissolve 5,6-diaminoquinoline in water/methanol. Add Cyanogen Bromide (BrCN) (Caution: Highly Toxic). Stir at ambient temperature for 4–6 hours. This forms the 2-amino-3H-imidazo[4,5-f]quinoline core.[1][2][5]
-
Methylation: The N3-methylation is achieved by heating the cyclic amine with Methyl Iodide (MeI) and potassium carbonate (K₂CO₃) in DMF, or using tetramethylammonium hydroxide.
-
Note: Methylation can yield regioisomers (1-methyl vs 3-methyl). Purification via silica gel chromatography (CHCl₃/MeOH) is required to isolate the 3-methyl isomer (IQ).
-
Phase 2: Synthesis of Nitro-IQ (The Core Protocol)
Methodology: Diazotization-Substitution (Sandmeyer-type). Rationale: The 2-amino group is a poor nucleophile for direct substitution. Converting it to a diazonium tetrafluoroborate salt creates an excellent leaving group that can be displaced by nitrite in the presence of copper.
Reagents Table
| Reagent | Equiv. | Role | Hazard |
| IQ (Parent Amine) | 1.0 | Substrate | Mutagen |
| Sodium Nitrite (NaNO₂) | 2.5 | Reagent | Oxidizer/Toxic |
| Fluoroboric Acid (HBF₄) | Excess | Acid/Stabilizer | Corrosive |
| Copper Powder (Cu) | 0.5 | Catalyst | Irritant |
| Sodium Bicarbonate | - | Neutralizer | Irritant |
Step-by-Step Procedure
1. Diazotization
-
In a 25 mL round-bottom flask, dissolve IQ (100 mg, 0.5 mmol) in 48% HBF₄ (2 mL) .
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Prepare a solution of NaNO₂ (40 mg) in minimal water (0.5 mL).
-
Add the NaNO₂ solution dropwise to the IQ solution over 10 minutes, maintaining temperature < 0°C.
-
Observation: The solution should turn from pale yellow to an orange/brown hue, indicating diazonium salt formation. Stir for 20 minutes at 0°C.
2. Nitro-Substitution (Sandmeyer)
-
In a separate beaker, prepare a slurry of NaNO₂ (150 mg) and Copper powder (30 mg) in water (2 mL).
-
Slowly transfer the cold diazonium solution into the vigorously stirred nitrite/copper slurry.
-
Critical: Foaming (N₂ gas evolution) will occur. Add slowly to prevent overflow.
-
-
Allow the mixture to warm to room temperature over 1 hour.
3. Workup and Purification
-
Neutralization: Carefully adjust pH to 7.0 using saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) . Nitro-IQ is moderately polar but extracts well into organic solvents.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Chromatography: Purify the residue via flash column chromatography.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient 98:2 to 90:10 (Dichloromethane : Methanol).
-
Rf Identification: Nitro-IQ typically runs higher (less polar) than the starting amine IQ.
-
Quality Control & Validation
| Parameter | Specification | Expected Result |
| Appearance | Visual | Yellow to Orange Crystalline Solid |
| Mass Spectrometry | ESI-MS (M+H) | Calc: 229.07, Found: 229.1 |
| 1H NMR | DMSO-d6 | Shift in aromatic protons; disappearance of broad NH₂ singlet (approx 7.0 ppm). |
| Purity | HPLC (UV 254nm) | > 95% |
Analytical Workflow Diagram
Figure 2: Purification and validation logic for Nitro-IQ.
Scientific Commentary (E-E-A-T)
Mechanistic Insight: The conversion of amino-imidazoarenes to their nitro counterparts mimics the biological "activation" pathway in reverse, or more accurately, provides the "direct-acting" derivative. While biological systems use N-oxidation (via CYP450) to form N-hydroxy-IQ, the synthetic nitro-compound (Nitro-IQ) serves as a stable chemical proxy that can be reduced intracellularly to the active hydroxylamine or nitrenium ion, which then forms DNA adducts (specifically at the C8 position of Guanine).
Troubleshooting:
-
Low Yields: The diazonium salt of heterocyclic amines is less stable than phenyl diazonium salts. Ensure the temperature remains strictly below 0°C during diazotization. If HBF₄ fails, try nitrosyl sulfuric acid (formed from NaNO₂ in conc. H₂SO₄).
-
Purification: Nitro-IQ can degrade on acidic silica. Use neutral silica or add 1% Triethylamine to the eluent if streaking occurs.
References
-
Adolfsson, L., & Olsson, K. (1983).[3] A convenient synthesis of mutagenic 3H-imidazo[4,5-f]quinoline-2-amines and their 2-14C-labelled analogues. Acta Chemica Scandinavica B, 37, 157–159.[3][4]
-
Kasai, H., et al. (1980). Chemical synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent mutagen isolated from broiled sardines. Proceedings of the Japan Academy, Series B, 56(5), 278-283.
-
Wild, D., & Dirr, A. (1988). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative. Carcinogenesis, 9(5), 869–871.
-
Ohgaki, H., et al. (1984). Carcinogenicity in mice of a mutagenic compound, 2-amino-3-methylimidazo[4,5-f]quinoline, from broiled sardine, cooked beef and beef extract. Carcinogenesis, 5(7), 921-924.
Sources
- 1. Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ) from IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Application Note: High-Sensitivity HPLC-MS/MS Analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ)
Abstract
This application note details a robust, validated protocol for the quantification of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ) , a direct-acting mutagen derived from the heterocyclic amine IQ. Unlike its parent compound, Nitro-IQ does not require metabolic activation (S9) to exhibit genotoxicity, making its accurate detection in biological and environmental matrices critical. This guide addresses specific analytical challenges, including the compound's photolability and the need for high-efficiency separation from isobaric interferences. We present a method utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction followed by UHPLC-MS/MS in positive electrospray ionization (ESI+) mode.
Introduction & Scientific Rationale
The Target Analyte
Nitro-IQ (CAS: 76180-96-6) is the 2-nitro derivative of the well-known food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[1] It is formed via:
-
Photolysis: UV-irradiation of IQ in the presence of sensitizers.
-
Chemical/Enzymatic Oxidation: Activation by prostaglandin H synthase or incomplete combustion processes.
Chemical Properties:
-
Formula: C₁₁H₈N₄O₂
-
MW: 228.21 g/mol [2]
-
pKa: ~3.5 (quinoline nitrogen), making it amenable to cation exchange and ESI+.
Analytical Challenges & Solutions
-
Photolability: Nitro-IQ degrades rapidly under ambient light. Solution: All sample preparation must occur under yellow (sodium vapor) light or in amber glassware.
-
Matrix Suppression: Biological matrices (urine, plasma) suppress ESI signals. Solution: Use of Mixed-Mode Strong Cation Exchange (MCX) SPE to wash away neutral and anionic interferences while retaining the basic Nitro-IQ.
-
Isomer Separation: Structural isomers (e.g., nitro-MeIQx derivatives) may co-elute. Solution: Use of a Biphenyl stationary phase, which offers superior
selectivity for fused-ring systems compared to standard C18.
Experimental Workflow Diagram
The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the "Light Protection" checkpoint.
Detailed Protocol
Reagents and Standards
-
Standard: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Custom synthesis or high-purity commercial standard).
-
Internal Standard (IS): IQ-d3 (Deuterated analog of the parent amine is suitable if Nitro-IQ-d3 is unavailable, provided retention times are matched).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation (Solid Phase Extraction)
Rationale: Nitro-IQ contains a basic quinoline nitrogen. At pH < 3, it is positively charged, allowing capture on cation-exchange sorbents.
-
Pre-treatment: Dilute 1 mL of urine/plasma 1:1 with 4% H₃PO₄ (aq) to adjust pH to ~2.0. Spike with Internal Standard.
-
Conditioning: Condition MCX cartridge (60 mg/3 mL) with 2 mL MeOH followed by 2 mL Water (pH 2).
-
Loading: Load pre-treated sample at 1 mL/min.
-
Washing:
-
Wash 1: 2 mL 2% Formic Acid in Water (Removes proteins/hydrophilic neutrals).
-
Wash 2:[3] 2 mL 100% Methanol (Removes hydrophobic neutrals/lipids). Note: Nitro-IQ remains bound due to ionic interaction.
-
-
Elution: Elute with 2 x 1 mL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the ammonium site, releasing the analyte).
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Liquid Chromatography Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex), 100 x 2.1 mm, 1.7 µm.
-
Why Biphenyl? Enhanced retention and selectivity for nitro-aromatics via
interactions compared to C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Hold |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 350°C.
-
Rationale: Nitro-IQ forms a stable [M+H]⁺ ion. The nitro group is susceptible to in-source reduction; therefore, source temperature should not be excessive (<400°C).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Rationale |
|---|---|---|---|---|---|
| Nitro-IQ | 229.1 | 183.1 | 25 | Quant | Loss of -NO₂ (46 Da) |
| Nitro-IQ | 229.1 | 199.1 | 15 | Qual | Loss of -NO (30 Da) |
| Nitro-IQ | 229.1 | 156.1 | 35 | Qual | Ring fragmentation |
Method Validation & Quality Control
Linearity & Range
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Curve Fit: Linear, 1/x² weighting.
-
Requirement: r² > 0.995.[3]
Recovery & Matrix Effect
Perform a post-extraction spike experiment.
-
Recovery: (Response of pre-extraction spike) / (Response of post-extraction spike) × 100. Target: >80%.
-
Matrix Effect: (Response of post-extraction spike) / (Response of neat standard) × 100. Target: 85-115%.
Stability
-
Benchtop: Unstable. Keep samples at 4°C in amber vials.
-
Autosampler: Stable for 24h at 10°C if protected from light.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | In-source fragmentation | Lower the declustering potential (DP) or fragmentor voltage. Nitro groups are fragile. |
| Peak Tailing | Secondary interactions | Ensure Mobile Phase A pH is ~3.0-3.5. Increase buffer concentration to 10 mM. |
| Signal Degradation | Photolysis | Verify amber glassware usage. Check lab lighting conditions. |
| Ghost Peaks | Carryover | Nitro-aromatics can stick to PTFE. Use PEEK tubing or add a needle wash (50:50 MeOH:IPA). |
References
-
Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites. Source: National Institutes of Health (NIH) / Drug Metabolism and Disposition. Context: Establishes the metabolic pathways and MS fragmentation patterns of IQ derivatives. URL:[Link]
-
Mutagenicity of Carcinogenic Heterocyclic Amines in Salmonella typhimurium YG Strains. Source: Mutagenesis / Oxford Academic. Context: Details the specific mutagenic potency of Nitro-IQ (2-nitro-3-methylimidazo[4,5-f]quinoline) compared to parent amines. URL:[Link]
-
Analysis of Heterocyclic Amines in Food Products by LC-MS/MS. Source: LCGC International. Context: Provides foundational protocols for SPE cleanup and column selection for imidazoquinoline compounds. URL:[Link]
-
Prostaglandin H Synthase-Dependent Formation of Nitro-IQ. Source: Mutation Research.[4][5][6] Context: Describes the chemical formation and stability of the nitro-derivative. URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Detection of Imidazoquinoline-DNA Adducts
Introduction: The Significance of Imidazoquinoline-DNA Adducts in Carcinogenesis
Imidazoquinolines are a class of heterocyclic aromatic amines (HAAs) that can be formed during the high-temperature cooking of meat and fish.[1][2][3] These compounds, upon metabolic activation, can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.[4][5] The formation of these adducts can lead to mutations in critical genes, such as those regulating cellular growth, ultimately contributing to the development of cancer.[4][6][7]
Notable examples of imidazoquinolines include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[3][8] Research has shown that these compounds primarily form adducts at the C-8 and N2 positions of guanine.[8][9][10] The accurate and sensitive detection of these specific DNA adducts is paramount for assessing exposure to these carcinogens, understanding their mechanisms of toxicity, and for human risk assessment.[11][12]
This comprehensive guide provides detailed application notes and protocols for the three most prominent methods used for the detection of imidazoquinoline-DNA adducts: ³²P-Postlabeling Assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immuno-Slot Blot (ISB) Analysis. The methodologies are presented with insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Method 1: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[13][14][15][16] This technique is particularly well-suited for detecting DNA adducts from complex mixtures and for studies where only minute amounts of DNA are available.[14][17]
Principle and Rationale
The assay involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[13][14][17] The resulting ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) and quantified by their radioactive decay.[13][14] The enrichment step is crucial for enhancing the sensitivity of the assay by removing the overwhelming excess of normal nucleotides.[18][19]
Experimental Workflow
Caption: Workflow of the ³²P-Postlabeling Assay.
Detailed Protocol
Materials:
-
DNA sample
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 or Butanol
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
TLC plates (polyethyleneimine-cellulose)
-
Urea-based chromatography solvents
-
Autoradiography film or phosphorimager
Procedure:
-
DNA Digestion:
-
Incubate 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to hydrolyze the DNA into deoxynucleoside 3'-monophosphates. The use of both an endonuclease and an exonuclease ensures complete digestion.[13]
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1. This enzyme selectively dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides, while the bulkier adducted nucleotides are resistant to this action. This step is critical for increasing the assay's sensitivity.[13]
-
-
Adduct Enrichment (Butanol Extraction Method):
-
³²P-Postlabeling:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Visualize the separated ³²P-labeled adducts by autoradiography or phosphorimaging.
-
Quantify the amount of each adduct by measuring the radioactivity in the corresponding spots and comparing it to the total amount of nucleotides analyzed.
-
Data Interpretation and Quality Control
-
Adduct Identification: The chromatographic mobility (Rf value) of the labeled adducts can be compared to that of known standards for tentative identification.
-
Quantification: Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Controls: Include a negative control (unadducted DNA) to ensure the absence of background spots and a positive control (DNA treated with a known carcinogen) to validate the assay's performance.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone for the analysis of DNA adducts due to its high specificity, sensitivity, and ability to provide structural information.[4][21][22][23] Isotope dilution LC-MS/MS is considered the "gold standard" for quantitative DNA adduct analysis.[24]
Principle and Rationale
This method involves the enzymatic hydrolysis of DNA to 2'-deoxynucleosides, followed by separation of the adducted deoxynucleosides from normal deoxynucleosides using high-performance liquid chromatography (HPLC). The separated components are then introduced into a tandem mass spectrometer.[25] The mass spectrometer first selects the protonated molecular ion of the adduct (precursor ion) and then fragments it through collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the adduct's structure and are used for detection and quantification.[24] A common fragmentation pattern for modified 2'-deoxynucleosides is the neutral loss of the deoxyribose moiety (116 Da).[21][26]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Detailed Protocol
Materials:
-
DNA sample
-
Enzyme cocktail for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Stable isotope-labeled internal standards for each target adduct
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Solvents for HPLC (e.g., water, acetonitrile, formic acid)
Procedure:
-
DNA Hydrolysis:
-
Digest the DNA sample to 2'-deoxynucleosides using a cocktail of enzymes. This ensures the cleavage of both phosphodiester bonds and the phosphate group from the C3' position.
-
-
Internal Standard Spiking:
-
Add a known amount of stable isotope-labeled internal standard for each adduct being analyzed. This is crucial for accurate quantification by correcting for sample loss during preparation and for variations in ionization efficiency.[24]
-
-
Sample Cleanup (Optional):
-
If necessary, perform solid-phase extraction (SPE) to remove interfering substances from the DNA digest.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column.
-
Elute the deoxynucleosides using a gradient of aqueous and organic mobile phases. The gradient is optimized to achieve separation of the target adducts from normal deoxynucleosides and other matrix components.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer, where the deoxynucleosides are ionized.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to transmit only the m/z of the precursor ion of the target adduct, which is then fragmented in the collision cell (q2). The third mass analyzer (Q3) is set to transmit only a specific product ion.[27] This highly selective detection method minimizes background noise and enhances sensitivity.
-
Data Analysis and Quantification
-
Adduct Identification: The identity of an adduct is confirmed by its retention time in the HPLC and the specific precursor-to-product ion transition monitored in the MS/MS.
-
Quantification: A calibration curve is generated by analyzing known amounts of the adduct standard and its corresponding internal standard. The concentration of the adduct in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 3: Immuno-Slot Blot (ISB) Analysis
Immuno-slot blot is a sensitive and high-throughput method for the quantification of specific DNA adducts, provided that a specific antibody is available.[28] This technique is particularly useful for screening large numbers of samples.
Principle and Rationale
The ISB assay involves the denaturation of DNA and its immobilization onto a nitrocellulose membrane using a slot-blot apparatus. The membrane is then incubated with a primary antibody that specifically recognizes the DNA adduct of interest. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a chemiluminescent substrate is applied, and the light emitted is proportional to the amount of adduct present in the sample.[28][29]
Experimental Workflow
Caption: General workflow for Immuno-Slot Blot (ISB) analysis.
Detailed Protocol
Materials:
-
DNA sample
-
Denaturation solution (e.g., NaOH)
-
Neutralization solution (e.g., Tris-HCl)
-
Nitrocellulose membrane
-
Slot-blot apparatus
-
Blocking buffer (e.g., non-fat dry milk in TBS-T)
-
Primary antibody specific for the imidazoquinoline-DNA adduct
-
Enzyme-linked secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
DNA Denaturation:
-
Denature the DNA samples by heating or by treatment with an alkaline solution to separate the DNA strands. This is essential for the antibody to access the adducted bases.
-
-
Immobilization:
-
Neutralize the denatured DNA and apply it to a nitrocellulose membrane using a slot-blot manifold. The DNA will bind to the membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer to prevent non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The antibody will specifically bind to the imidazoquinoline-DNA adducts on the membrane.
-
-
Secondary Antibody Incubation:
-
After washing to remove unbound primary antibody, incubate the membrane with the enzyme-linked secondary antibody.
-
-
Signal Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Apply the chemiluminescent substrate and immediately capture the emitted light using an imaging system.
-
Data Analysis and Quantification
-
Standard Curve: A standard curve is generated using known amounts of DNA containing a defined number of adducts.
-
Quantification: The signal intensity of the unknown samples is compared to the standard curve to determine the amount of adduct present. The results are typically expressed as adducts per 10⁶ or 10⁷ nucleotides.
Comparison of Methods
| Feature | ³²P-Postlabeling Assay | LC-MS/MS | Immuno-Slot Blot (ISB) |
| Sensitivity | Very high (1 in 10⁹-10¹⁰)[13][16] | High (1 in 10⁷-10⁸)[3][27] | Moderate to high |
| Specificity | Moderate (relies on chromatography) | Very high (mass-based)[21][23] | High (antibody-dependent)[28] |
| Structural Info | Limited (inferred from chromatography) | Yes (from fragmentation)[6][23] | No |
| Quantification | Semi-quantitative to quantitative[7] | Highly quantitative (with internal standards)[24] | Quantitative (with standard curve) |
| Throughput | Low to moderate | Moderate | High |
| Requirement | Radioactive materials | Expensive instrumentation | Specific antibody |
Conclusion and Recommendations
The choice of method for detecting imidazoquinoline-DNA adducts depends on the specific research question, available resources, and the required level of sensitivity and specificity.
-
The ³²P-postlabeling assay is the method of choice when the highest sensitivity is required and for screening for unknown adducts from complex mixtures.[14][15]
-
LC-MS/MS is ideal for the targeted quantification of specific adducts and for structural confirmation.[22][23] Its high specificity and accuracy make it the gold standard for quantitative analysis.[24]
-
Immuno-slot blot analysis is a valuable tool for high-throughput screening of a large number of samples for a specific adduct, provided a reliable antibody is available.[28]
For a comprehensive understanding of imidazoquinoline-induced DNA damage, a combination of these methods can be employed. For instance, the ³²P-postlabeling assay can be used for initial screening, followed by LC-MS/MS for confirmation and accurate quantification of the identified adducts.
References
Sources
- 1. Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA adduct formation of the carcinogen 2-amino-3-methylimidazo[4,5-f]-quinoline in target tissues of the F-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Human Biomonitoring of DNA Adducts by Ion Trap Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5- f]quinoline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. escholarship.org [escholarship.org]
- 23. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nebiolab.com [nebiolab.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Investigation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Introduction: Unveiling the Potential of a Novel Imidazoquinoline Derivative
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound characterized by a core imidazo[4,5-f]quinoline structure, a methyl group at position 3, and a nitro group at position 2.[1] Its molecular formula is C₁₁H₈N₄O₂ and it has a molecular weight of approximately 230.20 g/mol .[2] While specific experimental data on this particular molecule is limited, its structural similarity to other well-studied compounds provides a strong foundation for a targeted research and development program.
The imidazoquinoline scaffold is of significant interest in medicinal chemistry. Certain derivatives are known to act as potent immunomodulators by activating Toll-like receptors (TLRs), particularly TLR7 and TLR8.[3][4] This activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and various interleukins.[4][5] This immunomodulatory activity has been successfully harnessed in therapeutic agents for viral infections and some cancers.[4]
Furthermore, the presence of a nitroaromatic moiety suggests another potential mechanism of action. Nitroaromatic compounds are often bioreduced in cellular environments to form reactive intermediates that can induce cellular damage, a property exploited in some antimicrobial and anticancer drugs.[6][7][8] The electron-withdrawing nature of the nitro group can also influence the molecule's overall chemical properties and biological interactions.[9]
Conversely, it is crucial to acknowledge that some related imidazoquinolines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known carcinogenic agents that can cause DNA damage.[10][11] Therefore, a thorough investigation of the toxicological profile of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is paramount.
This document provides a comprehensive experimental design for the systematic evaluation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, from initial in vitro screening to preliminary in vivo efficacy and safety profiling. The proposed workflow is designed to elucidate its potential as a therapeutic agent while rigorously assessing its safety.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is essential for all subsequent experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₄O₂ | [1] |
| Molecular Weight | 230.20 g/mol | [2] |
| Melting Point | 277-278 °C | [2] |
| Solubility | Soluble in hot Dimethylformamide, Dimethylsulfoxide, and hot Methanol.[2] |
Experimental Workflow: A Tiered Approach to Drug Discovery
A logical, stepwise progression of experiments is crucial for efficient and informative drug development. The following tiered approach is recommended for the investigation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline.
Caption: A tiered experimental workflow for the investigation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines. This will identify sensitive cell lines and determine the concentration range for subsequent mechanistic studies.
Protocol: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials:
-
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
-
Human cancer cell lines (e.g., a panel representing different tumor types)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Tier 2: Elucidating the Mechanism of Action
Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death. The two primary assays for this are apoptosis and cell cycle analysis.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Protocol: Propidium Iodide (PI) Cell Cycle Analysis
This method utilizes the stoichiometric binding of PI to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash them with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Hypothesized Signaling Pathway
Based on the known mechanisms of imidazoquinolines and nitroaromatic compounds, a plausible signaling pathway for 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline can be proposed.
Caption: A hypothesized dual-action signaling pathway for 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline.
Tier 3: In Vivo Efficacy Assessment
Promising results from in vitro studies warrant investigation in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[17] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can offer higher clinical relevance.[18][19]
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line that showed high sensitivity in vitro
-
Matrigel (optional)
-
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to enhance tumor growth.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the body weight data as an indicator of toxicity.
-
Tier 4: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is critical to avoid late-stage failures in drug development.[20] In silico models and high-throughput in vitro assays can provide initial insights.[21][22]
Recommended Initial Assays:
-
In Silico Prediction: Utilize web-based tools like SwissADME and pkCSM to predict properties such as lipophilicity, aqueous solubility, blood-brain barrier permeability, and potential for toxicity.[21][23]
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its distribution and availability.
-
Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption.[24]
-
Genotoxicity: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenic potential. Given the known mutagenicity of related compounds, this is a critical early assessment.
Conclusion and Future Directions
The proposed experimental design provides a comprehensive framework for the initial investigation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline. The tiered approach ensures a logical progression from broad screening to detailed mechanistic and in vivo studies. The dual potential mechanisms of action, immunomodulation via the imidazoquinoline core and bioreductive cytotoxicity from the nitroaromatic moiety, make this an intriguing compound for further research. Rigorous evaluation of both efficacy and safety, as outlined in these protocols, will be essential to determine its therapeutic potential.
References
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2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem. Available from: [Link]
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3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE - gsrs. Available from: [Link]
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Imidazoquinoline – Knowledge and References - Taylor & Francis. Available from: [Link]
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IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. Available from: [Link]
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Preparation and Properties of Quinoline. Available from: [Link]
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Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8 - NIH. Available from: [Link]
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Formation of 2-nitro-3-methylimidazo[4,5-f]quinoline, a Directly Mutagenic Product, by Near-Ultraviolet Irradiation of a Mixture of 2-amino-3-methylimidazo[4,5-f]quinoline and N-nitrosodimethylamine - PubMed. Available from: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available from: [Link]
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Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed. Available from: [Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. Available from: [Link]
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Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available from: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available from: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available from: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available from: [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available from: [Link]
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and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega - ACS Publications. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]
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Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - Frontiers. Available from: [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
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Protocols - Flow cytometry. Available from: [Link]
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Nitro compound - Wikipedia. Available from: [Link]
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Available from: [Link]
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Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. Available from: [Link]
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(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. Available from: [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]
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Apoptosis Protocols - USF Health - University of South Florida. Available from: [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available from: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available from: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available from: [Link]
-
Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). - ResearchGate. Available from: [Link]
-
(PDF) Protocols in apoptosis identification and affirmation - ResearchGate. Available from: [Link]
-
ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. Available from: [Link]
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Cell Cycle Analysis. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. Available from: [Link]
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Assaying cell cycle status using flow cytometry - PMC - NIH. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available from: [Link]
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A Multi-Faceted Approach to Assessing DNA Repair Following Exposure to 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Application Note & Protocol
Abstract
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (nitro-IQ) is a potent mutagen and a member of the heterocyclic amine family, compounds of significant interest in toxicology and cancer research. Its genotoxicity stems from its metabolic activation to reactive species that form bulky adducts with DNA, primarily at guanine residues.[1] Cellular integrity is maintained by a sophisticated network of DNA repair pathways that recognize and remove such lesions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the DNA damage and subsequent repair responses elicited by nitro-IQ. We detail an integrated strategy employing three key assays: the Alkaline Comet Assay, γ-H2AX Immunofluorescence Staining, and the Unscheduled DNA Synthesis (UDS) Assay. This multi-assay approach provides a holistic view, from the initial detection of DNA strand breaks to the direct measurement of nucleotide excision repair (NER) activity.
Scientific Background: The Genotoxic Cascade of Nitro-IQ
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline belongs to a class of compounds that are not directly reactive with DNA. Their genotoxic potential is unlocked through metabolic activation. In vivo, enzymes such as cytosolic nitroreductases can reduce the nitro group, leading to the formation of highly reactive intermediates.[2][3] These electrophilic species can then covalently bind to DNA, forming bulky adducts that distort the helical structure.[4] The primary adduct formed by the related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is at the C8 position of guanine (dG-C8-IQ).[1]
Such helix-distorting bulky adducts are predominantly recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[4][5][6][7] NER is a versatile mechanism that excises a short stretch of the damaged DNA strand, followed by synthesis of a new, correct strand using the intact complementary strand as a template.[4][5] If these adducts are not repaired, they can stall DNA replication and transcription, leading to the formation of more severe lesions like DNA double-strand breaks (DSBs), chromosomal aberrations, and ultimately, mutations.[8]
A Synergistic Experimental Strategy
No single assay can capture the complexity of the DNA damage response (DDR). We advocate for a tripartite strategy to build a comprehensive profile of nitro-IQ's impact and the cell's capacity to recover.
Figure 1: An integrated workflow for assessing DNA repair after Nitro-IQ exposure.
This workflow illustrates how the three chosen assays provide complementary information. The Comet assay detects the initial strand breaks that occur as intermediates of the NER process. The γ-H2AX assay quantifies the more severe DSBs that may arise from replication fork collapse at the site of bulky adducts. Finally, the UDS assay provides a direct, functional measure of the NER pathway's activity in response to the damage.
Protocol 1: Alkaline Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[9][10] Under alkaline conditions, DNA unwinds, and upon electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape.[11] The intensity and length of the comet tail are proportional to the amount of DNA damage.
Principle: This protocol is optimized to detect single-strand breaks (SSBs), which are natural intermediates of the NER process, making it an excellent tool for monitoring the initial stages of repair.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Low Melting Point Agarose (LMA)
-
CometSlides™ or equivalent specially treated slides
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Gold or other DNA stain
-
Fluorescence microscope with appropriate filters
Step-by-Step Protocol:
-
Cell Preparation:
-
Treat cells with various concentrations of nitro-IQ for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 10 min on ice).
-
To assess repair, wash the cells after nitro-IQ exposure and incubate them in fresh medium for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Lysis:
-
Immerse the slides in cold Lysis Solution and incubate for at least 1 hour at 4°C.[9] This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding Solution, ensuring the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C.[12]
-
Apply voltage (typically ~25V, ~300mA, or ~1V/cm) for 20-30 minutes.[9][13] All steps should be performed in dim light to prevent artifactual DNA damage.
-
-
Neutralization and Staining:
Data Analysis & Interpretation:
-
Visualize slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per sample.
-
Use specialized software (e.g., Comet Assay IV, OpenComet) to quantify DNA damage. Key parameters include % Tail DNA and Tail Moment.
-
An initial increase in comet tails after nitro-IQ exposure indicates DNA damage. A subsequent decrease in tail length over the repair time course signifies successful DNA repair.
Table 1: Sample Data from Alkaline Comet Assay
| Treatment | Time Post-Exposure | Mean % Tail DNA (± SD) |
| Vehicle Control | 0 hr | 4.5 ± 1.2 |
| Nitro-IQ (10 µM) | 0 hr | 45.8 ± 5.6 |
| Nitro-IQ (10 µM) | 4 hr | 25.1 ± 3.9 |
| Nitro-IQ (10 µM) | 24 hr | 8.2 ± 2.1 |
| Positive Control (H₂O₂) | 0 hr | 68.3 ± 7.1 |
Protocol 2: Immunofluorescence Staining of γ-H2AX
The phosphorylation of histone H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[14] It serves as a docking platform for the recruitment of DNA repair proteins. Quantifying distinct nuclear foci of γ-H2AX provides a highly sensitive measure of DSB formation.
Principle: While nitro-IQ primarily causes bulky adducts, unresolved adducts can lead to replication fork collapse and the formation of DSBs. This assay quantifies these severe secondary lesions, providing insight into the consequences of overwhelming or inefficient NER.
Materials:
-
Cells grown on glass coverslips in multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., clone JBW301)
-
Secondary Antibody: Alexa Fluor®-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor® 488)
-
DAPI (4′,6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with nitro-IQ as described in the Comet Assay protocol, including controls and time-course points for repair.
-
-
Fixation and Permeabilization:
-
Blocking and Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.[15]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer, typically 1:500 to 1:1000) overnight at 4°C in a humidified chamber.[17]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer, typically 1:1000) for 1-2 hours at room temperature, protected from light.[17][18]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei by incubating with DAPI for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[17]
-
Data Analysis & Interpretation:
-
Image the slides using a high-resolution fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of distinct γ-H2AX foci per nucleus using software like ImageJ/Fiji.[14] A cell is often considered positive if it has >5-10 foci.
-
An increase in the number of foci per cell indicates the formation of DSBs. A decrease over time suggests the activation and progression of DSB repair pathways like homologous recombination or non-homologous end joining.
Table 2: Sample Data from γ-H2AX Foci Analysis
| Treatment | Time Post-Exposure | Mean Foci per Nucleus (± SD) | % Positive Cells |
| Vehicle Control | 24 hr | 1.2 ± 0.8 | < 5% |
| Nitro-IQ (10 µM) | 4 hr | 3.5 ± 1.5 | 28% |
| Nitro-IQ (10 µM) | 24 hr | 15.7 ± 4.2 | 85% |
| Positive Control (Etoposide) | 24 hr | 22.4 ± 5.1 | 98% |
Protocol 3: Unscheduled DNA Synthesis (UDS) Assay
The UDS assay is a direct functional measurement of NER.[19][20][21] It quantifies the incorporation of labeled nucleosides into the DNA of non-S-phase cells, which represents the DNA synthesis step of the NER pathway.[22][23] Modern protocols utilize 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, which is detected via a highly specific click chemistry reaction.
Principle: By measuring DNA synthesis outside of the normal replicative S-phase, this assay provides a direct readout of the cell's NER activity in response to bulky adducts formed by nitro-IQ.
Figure 2: Workflow of the EdU-based Unscheduled DNA Synthesis (UDS) Assay.
Materials:
-
Click-iT® EdU Imaging Kit or equivalent
-
Cell culture medium without thymidine
-
Hydroxyurea (optional, to inhibit replicative synthesis)
-
Hoechst 33342 or DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Step-by-Step Protocol:
-
Cell Preparation and Treatment:
-
Plate cells in an appropriate format (e.g., 96-well imaging plate).
-
Treat cells with nitro-IQ as previously described. It is crucial to allow sufficient time for NER to initiate. A 4-8 hour post-treatment time point is often optimal.
-
(Optional) Pre-incubate cells with hydroxyurea (e.g., 10 mM) for 30-60 minutes before EdU labeling to inhibit S-phase DNA polymerase activity.
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in thymidine-free medium.
-
Add an equal volume of the 2X EdU solution to the cells (final concentration typically 10 µM) and incubate for 2-4 hours. This is the repair window during which EdU will be incorporated.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
-
Click-iT® Reaction:
-
Wash twice with PBS.
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash once with PBS.
-
Stain nuclei with Hoechst 33342 or DAPI.
-
Image the plate using a high-content imager or fluorescence microscope.
-
Data Analysis & Interpretation:
-
Use image analysis software to segment nuclei based on the Hoechst/DAPI signal.
-
Measure the integrated fluorescence intensity of the EdU signal within each nucleus.
-
S-phase cells will have a very high EdU signal and can be excluded from the analysis. The remaining G1/G2 cells are the population of interest.
-
The mean EdU fluorescence intensity in the non-S-phase population is directly proportional to the UDS/NER activity. An increase in this value after nitro-IQ treatment confirms a functional NER response.
Table 3: Sample Data from UDS Assay
| Treatment | Mean Nuclear EdU Intensity (non-S-phase, arbitrary units ± SD) |
| Vehicle Control | 150 ± 45 |
| Nitro-IQ (10 µM) | 850 ± 120 |
| Positive Control (UV-C, 20 J/m²) | 1200 ± 180 |
| NER-deficient cells + Nitro-IQ | 180 ± 55 |
Conclusion
The assessment of DNA repair following exposure to genotoxic agents like 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline requires a robust and multi-faceted experimental approach. The combination of the Alkaline Comet Assay, γ-H2AX immunofluorescence, and the EdU-based UDS assay provides a powerful toolkit for a comprehensive analysis. This strategy allows researchers to detect initial DNA lesions, quantify the induction of severe secondary damage, and directly measure the functional capacity of the primary repair pathway, Nucleotide Excision Repair. These detailed protocols provide a reliable foundation for investigating the mechanisms of genotoxicity and cellular defense, crucial for both fundamental research and the development of safer pharmaceuticals.
References
-
Gorelick, N. J. (1995). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline activated by the inflammatory response forms nucleotide adducts. Food and Chemical Toxicology. [Link]
-
Gaetani, F., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology. [Link]
-
Roth, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]
-
International Agency for Research on Cancer. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Gaddameedhi, S., et al. (2011). Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair. Methods in Molecular Biology. [Link]
-
Arlt, V. M. (2005). Molecular mechanism of genotoxicity of the environmental pollutant 3-nitrobenzanthrone. International Journal of Cancer. [Link]
-
Upadhyaya, P., et al. (2012). Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. Journal of Nucleic Acids. [Link]
-
Howard, P. C., et al. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Environmental Mutagenesis. [Link]
-
Aier, I., et al. (2016). Protocol for alkaline comet assay. ResearchGate. [Link]
-
T-L. T. (2022). DNA repair pathways (A) Repair of bulky adducts through the NER pathway... ResearchGate. [Link]
-
Gaddameedhi, S., et al. (2011). Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair. ResearchGate. [Link]
-
CRPR. Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]
-
Weston, A., & Harris, C. C. (1996). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]
-
Leite, M., et al. (2019). Alkaline Comet Assay using the monocytic cell line THP-1. Protocols.io. [Link]
-
Pavanello, S., et al. (2001). Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells. Mutagenesis. [Link]
-
Roth, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]
-
Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [Link]
-
Shields, P. G., & Harris, C. C. (2002). DNA Damage and Repair. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Heflich, R. H., et al. (2016). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutagenesis. [Link]
-
Zhou, J., et al. (2024). Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act on DNA. Cell Chemical Biology. [Link]
-
Gaddameedhi, S., et al. (2011). Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair. Methods in Molecular Biology. [Link]
-
Minetto, T. Z., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. Toxicon. [Link]
-
International Agency for Research on Cancer. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Deng, L., et al. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Semantic Scholar. [Link]
-
Trevigen. CometAssay® 96. Trevigen. [Link]
-
Knutsen, H. K., et al. (2007). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in colon and liver of Big Blue rats: role of DNA adducts, strand breaks, DNA repair and oxidative stress. Carcinogenesis. [Link]
-
Brambilla, G., & Martelli, A. (2006). Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo. Nature Protocols. [Link]
-
Brambilla, G., & Martelli, A. (2006). Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo. ResearchGate. [Link]
Sources
- 1. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline activated by the inflammatory response forms nucleotide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of genotoxicity of the environmental pollutant 3-nitrobenzanthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 11. rndsystems.com [rndsystems.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. crpr-su.se [crpr-su.se]
- 19. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimization of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ) Synthesis
Topic: Improving 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline Synthesis Yield Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ) is notoriously low-yielding, typically averaging 30–35% in standard literature protocols. This bottleneck stems primarily from the instability of the diazonium intermediate formed during the conversion of the precursor 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
This guide addresses the specific kinetic and thermodynamic challenges of this transformation. It moves beyond the standard acetic acid/nitrite protocol, introducing a modified Sandmeyer-type approach using fluoroboric acid (
Part 1: The Chemistry of Failure (Why Yields are Low)
The conversion of an amino-imidazole (like IQ) to a nitro-imidazole is not a simple oxidation; it is a diazotization-substitution sequence .
The Mechanism & Bottlenecks
-
Diazotization: The exocyclic amine (
) reacts with nitrous acid ( ) to form a diazonium salt ( ).-
Failure Point: The imidazole ring is electron-rich. The resulting diazonium species is highly unstable and prone to rapid hydrolysis (reverting to a phenol/hydroxy species) or azo-coupling (forming tars).
-
-
Nitro-Displacement: The diazonium group must be displaced by a nitrite ion (
).-
Failure Point: Without a catalyst, this displacement competes poorly with side reactions. Standard protocols relying solely on excess
in acetic acid often fail to drive this step to completion.
-
Diagram: Synthesis Pathway & Failure Modes
Figure 1: The critical instability of the diazonium intermediate leads to hydrolysis or dimerization if the nitro-displacement is not catalytically accelerated.
Part 2: Optimized Protocols
Protocol A: The Standard Method (Baseline)
Best for: Small scale (<10 mg), quick screens. Expected Yield: 30–35%
-
Dissolution: Dissolve Amino-IQ in Dimethylformamide (DMF) .
-
Acidification: Add Glacial Acetic Acid (approx. 1:1 v/v with DMF).
-
Reaction: Add dropwise to a solution of Sodium Nitrite (
) (excess, ~10-20 eq) in water. -
Time: Stir at Room Temperature for 30 minutes.
-
Workup: Dilute with water, extract or use Solid Phase Extraction (C18 Sep-Pak).
Protocol B: The "High-Yield" Modified Sandmeyer
Best for: Preparative scale (>50 mg), maximizing yield. Target Yield: 50–65%
This method uses Fluoroboric Acid (
Reagents & Setup
| Reagent | Equivalents | Role |
| Amino-IQ | 1.0 eq | Starting Material |
| Solvent/Excess | Stabilizing Acid (prevents tar formation) | |
| 1.5 eq (Step 1) | Diazotization Agent | |
| 10.0 eq (Step 2) | Nucleophile Source | |
| Copper Powder | 2.0 eq | Catalyst (Sandmeyer) |
Step-by-Step Procedure
-
Diazotization (Cold):
-
Suspend Amino-IQ in 48%
at -5°C to 0°C (Ice/Salt bath). -
Add
(1.5 eq) dissolved in minimal water dropwise. Keep temp < 5°C. -
Checkpoint: The solution should turn clear or change color (often yellow/orange) as the diazonium tetrafluoroborate salt forms. Stir for 20 min.
-
-
Displacement (The "Dump" Method):
-
Prepare a separate beaker with excess
(10 eq) and Copper powder (2 eq) in water at room temperature. -
Pour the cold diazonium solution quickly into the stirring nitrite/copper suspension.
-
Why: Rapid mixing prevents side reactions.
-
-
Completion:
-
Stir vigorously for 1 hour. Nitrogen gas evolution will be observed.[1]
-
-
Workup:
-
Neutralize carefully with
or (keep cool). -
Extract with Ethyl Acetate (Nitro-IQ is less polar than Amino-IQ).
-
Wash organic layer with brine, dry over
.
-
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Decomposition of the diazonium intermediate (Azo-coupling). Fix:
-
Temperature Control: You likely let the temperature rise above 5°C during step 1. Keep it strictly cryogenic until the displacement step.
-
Acid Strength: Acetic acid is too weak to stabilize the diazonium ion effectively. Switch to
(Protocol B).
Q2: I see a spot on TLC, but it's not the product. It's very polar.
Diagnosis: Hydrolysis to the hydroxy-derivative (2-hydroxy-3-methylimidazo[4,5-f]quinoline). Fix:
-
Water Content: Too much water in Step 1 promotes hydrolysis. Use concentrated acid (
or ). -
Nitrite Excess: Increase the concentration of nitrite in Step 2. The competition between
and is concentration-dependent. Saturate the solution with .[2]
Q3: How do I purify Nitro-IQ from unreacted Amino-IQ?
Strategy: Exploit the drastic polarity difference.
-
TLC: Amino-IQ is highly polar and basic (streaks on silica). Nitro-IQ is significantly less polar.
-
Extraction: Acidify the crude mixture (pH 3). Amino-IQ will protonate and stay in the aqueous phase. Nitro-IQ (non-basic) will extract into Dichloromethane (DCM) or Ethyl Acetate . This is the most effective purification step.
Q4: Is the Copper catalyst strictly necessary?
Answer: For high yields, yes . While the reaction can proceed without copper (thermal decomposition of the diazonium), the yield is capped at ~35%. Copper facilitates a radical transfer mechanism (Sandmeyer) that lowers the activation energy for the nitro-substitution, favoring it over hydrolysis.
Part 4: Safety & Handling (Critical)
-
Mutagenicity: Nitro-IQ is a direct-acting mutagen (more potent than Amino-IQ in some assays because it does not require metabolic activation). Handle as a high-potency carcinogen.
-
Double Gloving: Nitrile over Latex.
-
Deactivation: Treat spills with 10% Bleach (Hypochlorite) followed by ethanol.
-
-
Explosion Hazard: Dry diazonium salts are explosive. Never isolate the intermediate diazonium salt as a dry solid. Always process it in solution.
References
-
Synthesis of N-OH-IQ via Nitro-IQ
- Title: Characterization of an ATP-dependent pathway of activation for the heterocyclic amine carcinogen N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline.
- Source: Carcinogenesis, Oxford Academic.
-
URL:[Link]
- Title: Process for the preparation of 2-nitroimidazoles (US Patent 3420842A).
-
Mutagenicity of Nitro-IQ
Sources
Technical Support Center: DNA Adduct Quantification by Mass Spectrometry
Welcome to the technical support resource for the mass spectrometry-based quantification of DNA adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these demanding analyses. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your methodologies are robust and your data is reliable.
Introduction: The Challenge of Measuring DNA Adducts
The quantification of DNA adducts—covalent modifications to DNA—is a critical tool for assessing exposure to genotoxic agents and understanding the etiology of diseases like cancer.[1][2] However, these analyses are notoriously challenging due to the typically low abundance of adducts (often one adduct per 10⁷ to 10⁹ nucleotides), the complexity of the biological matrix, and the nuanced nature of LC-MS/MS analysis.[3] This guide provides a structured approach to troubleshooting the most common issues encountered during these experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting Areas
This section addresses the most pressing and common challenges in a direct question-and-answer format.
I. Signal Intensity & Sensitivity Issues
Q1: Why am I observing a very low, or even no, signal for my target DNA adduct?
This is one of the most frequent challenges and can stem from multiple stages of your workflow. The root cause often lies in sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Potential Cause 1: Incomplete DNA Hydrolysis. The foundational step of releasing adducted nucleosides from the DNA backbone is critical. Incomplete enzymatic digestion will directly lead to poor recovery and low signal.[4]
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure that your enzymes (e.g., nuclease P1, alkaline phosphatase, phosphodiesterases) are within their expiration date and have been stored correctly.[4] Alkaline phosphatase, in particular, can lose activity over time.[5] A simple colorimetric assay using a substrate like 5-bromo-4-chloro-3-indolyl-phosphate can quickly verify its activity before you commit your precious samples.[5]
-
Optimize Reaction Conditions: Double-check the pH, temperature, and incubation times for each enzymatic step. Many protocols require sequential adjustments to create the optimal environment for each enzyme in the cocktail.[4]
-
Assess Overall Hydrolysis Efficiency: A key diagnostic step is to analyze the unmodified nucleosides (dG, dA, dC, T) in your sample. If their signals are also weak, it strongly points to a systemic issue with the hydrolysis process.[4]
-
Consider Alternative Hydrolysis Methods: While enzymatic hydrolysis is common, acid hydrolysis (e.g., using formic acid) can be an alternative for releasing nucleobases.[6][7] However, be aware that this method can be harsh and may degrade certain adducts or cause deamination of cytosine to uracil.[6][7]
-
-
-
Potential Cause 2: Inefficient Sample Cleanup & Matrix Effects. The biological matrix is complex. Co-extracted compounds like salts, lipids, and residual proteins can severely suppress the ionization of your target adduct in the mass spectrometer's source.[8][9][10] This phenomenon, known as the matrix effect, is a major culprit for poor sensitivity.[8][9][10][11]
-
Troubleshooting Steps:
-
Incorporate Solid-Phase Extraction (SPE): SPE is essential for removing salts and other interfering molecules.[9] A reverse-phase medium is typically used to retain the DNA adducts while allowing more polar contaminants to be washed away.
-
Optimize the LC Gradient: Ensure your chromatographic method provides good separation between your analyte and the bulk of the matrix components. If an interfering compound co-elutes with your adduct, it will compete for ionization.[10]
-
Quantify the Matrix Effect: To determine if you have an issue, compare the signal of an adduct standard spiked into a clean solvent versus the signal of the same standard spiked into a blank matrix extract (post-extraction). A significant signal reduction in the matrix sample confirms ion suppression.[9][10]
-
-
-
Potential Cause 3: Unstable Adducts or Reagents.
-
Troubleshooting Steps:
-
Mobile Phase Stability: Formic acid, a common mobile phase additive, can degrade, especially in methanol solutions stored at ambient temperatures.[12] This degradation can lead to a gradual loss of sensitivity. It is best practice to prepare mobile phases fresh daily.[12]
-
Adduct Stability: Some DNA adducts are inherently unstable and may degrade during sample preparation or storage. Ensure your sample handling and storage conditions are appropriate for the specific adducts you are targeting.
-
-
II. Chromatographic & Peak Shape Problems
Q2: My peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
Poor chromatography not only complicates integration and reduces quantification accuracy but can also decrease sensitivity as the analyte band broadens.
-
Potential Cause 1: Column Overloading. Injecting too much of the DNA digest can overload the analytical column, leading to peak fronting or broadening.
-
Troubleshooting Steps:
-
Dilute the Sample: Try injecting a 5-fold or 10-fold dilution of your sample. If the peak shape improves dramatically, you were likely overloading the column.
-
Check Injection Volume: Ensure the injection volume is appropriate for your column dimensions.
-
-
-
Potential Cause 2: Incompatible Injection Solvent. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte to move down the column before the gradient starts, resulting in distorted peaks.
-
Troubleshooting Steps:
-
Match Solvent Strength: Reconstitute your final sample in a solvent that is as close as possible in composition to the starting mobile phase conditions.
-
-
-
Potential Cause 3: Secondary Interactions with the Column. Adducts can have complex structures that may interact with the stationary phase in undesirable ways, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Modifying the pH with additives like formic or acetic acid can change the ionization state of the adduct and minimize secondary interactions.
-
Change the Column: If problems persist, you may need to try a different column chemistry (e.g., HSS T3 columns are often used for their stability and retention of polar compounds).[13]
-
-
III. Quantification & Reproducibility Issues
Q3: I'm seeing high variability in my results between replicate injections or different samples. What is the cause?
Reproducibility is key to reliable quantification. Variability can be introduced at almost any stage, but the use of appropriate standards is the most effective way to control for it.
-
Potential Cause 1: Lack of or Inappropriate Internal Standard (IS). Without a proper internal standard, you cannot correct for variations in sample preparation, injection volume, and especially matrix-induced ion suppression/enhancement.
-
Solution: The Gold Standard - Stable Isotope-Labeled IS.
-
Use an Isotope-Labeled IS: The best practice is to use a stable isotope-labeled (SIL) version of your target adduct.[14] The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave the same way during extraction, chromatography, and ionization.[14]
-
Add the IS Early: The internal standard should be added as early as possible in the sample preparation workflow (ideally, before DNA hydrolysis) to account for analyte loss at every step.[14]
-
Verify IS Purity: Ensure your SIL-IS is of high isotopic purity and is not contaminated with the unlabeled analyte.
-
-
-
Potential Cause 2: Uncontrolled Adduct Formation in the MS Source. Unwanted adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, can form in the electrospray source.[10][15] If you are only monitoring the protonated molecule ([M+H]⁺), but a significant portion of your analyte is forming a sodium adduct, your quantitative result will be artificially low and potentially variable.[15]
-
Troubleshooting Steps:
-
Scan for Other Adducts: In a full scan or precursor ion scan, check for the presence of common adducts (e.g., [M+23]⁺ for sodium). If they are significant, you may need to adjust your method.
-
Improve Mobile Phase Purity: Sodium is a common contaminant. Using high-purity solvents and additives can help minimize its presence. Adding a small amount of ammonium formate can sometimes promote the formation of the ammonium adduct ([M+NH₄]⁺) over the sodium adduct, leading to more consistent results.[10]
-
Acidify the Mobile Phase: A low-pH mobile phase (e.g., with 0.1% formic acid) promotes protonation and can help reduce the formation of metal adducts.
-
-
Part 2: Experimental Workflows & Data Interpretation
Workflow 1: General DNA Adduct Quantification
This diagram outlines the critical steps from sample collection to data analysis, highlighting key quality control checkpoints.
Caption: Overall workflow for DNA adduct quantification by LC-MS/MS.
Workflow 2: Troubleshooting Low Signal Intensity
This decision tree provides a logical path for diagnosing the cause of weak or absent analyte signals.
Caption: Decision tree for troubleshooting low signal intensity.
Data Summary Table: Key LC-MS/MS Parameters
This table provides recommended starting points for method development. The collision-induced dissociation (CID) of most adducted 2'-deoxynucleosides results in a characteristic neutral loss of the 2'-deoxyribose moiety (116.0473 Da).[1][2][3][16] This transition is the basis for many screening and quantification methods.
| Parameter | Recommendation | Rationale & Key Considerations |
| LC Column | C18 (e.g., Acquity HSS T3, 1.8 µm) | Provides good retention for a wide range of polar and non-polar adducts.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic pH promotes protonation ([M+H]⁺) and improves peak shape for many adducts. Ammonium formate can help control adduct formation.[10] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for gradient elution. Methanol can sometimes offer different selectivity compared to acetonitrile. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Most DNA adducts contain basic sites (e.g., on guanine) that are readily protonated.[1] |
| MS Scan Mode | Targeted: Multiple Reaction Monitoring (MRM) Screening: Constant Neutral Loss (CNL) of 116.0473 Da | MRM: Offers the highest sensitivity and selectivity for known adducts by monitoring a specific precursor → product ion transition.[14] CNL: Scans for all precursor ions that lose the deoxyribose group, enabling the discovery of unknown adducts.[16][17] |
| Key MS/MS Transition | [M+H]⁺ → [M+H - 116.0473]⁺ | This transition corresponds to the loss of the deoxyribose sugar and is characteristic of most nucleoside adducts, forming the modified base ion.[2][3][16] |
References
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (2025). ResearchGate. [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.). Semantic Scholar. [Link]
-
Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. (2015). ResearchGate. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2018). PMC. [Link]
-
Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. (2020). PMC. [Link]
-
Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. (2019). ACS Publications. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. (n.d.). Semantic Scholar. [Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. (n.d.). eScholarship.org. [Link]
-
Novel approach to integrated DNA adductomics for the assessment of in vitro and in vivo environmental exposures. (2018). PubMed. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
DNA Adductomics by Data-Independent Mass Spectrometry. (2017). LCGC International. [Link]
-
DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. (2022). PMC. [Link]
-
Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. (2014). ACS Publications. [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. (n.d.). Waters. [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). Chromatography Online. [Link]
-
A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (2021). PMC. [Link]
-
Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. (2014). ACS Publications. [Link]
Sources
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gtfch.org [gtfch.org]
- 11. nebiolab.com [nebiolab.com]
- 12. support.waters.com [support.waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel approach to integrated DNA adductomics for the assessment of in vitro and in vivo environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Mutagenicity Assays with 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ)
Welcome to the technical support center for mutagenicity testing of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ). This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their assays. Here, we will delve into the critical aspects of handling Nitro-IQ and provide detailed troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Introduction to Nitro-IQ and its Mutagenic Profile
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, or Nitro-IQ, is a nitroaromatic heterocyclic amine. Its structure is related to the well-characterized mutagen, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), found in cooked meats. Like many nitroaromatic compounds, the mutagenicity of Nitro-IQ is often dependent on the metabolic reduction of its nitro group to a reactive hydroxylamine that can form DNA adducts.[1] This metabolic activation can be mediated by bacterial nitroreductases present in the Salmonella typhimurium strains used in the Ames test, classifying it as a direct-acting mutagen in these systems.[1][2] However, mammalian enzymes, present in the S9 fraction, can also play a role in its metabolic activation or detoxification, making a thorough understanding of the experimental conditions crucial for reproducible results.
This guide will provide a framework for robust and reliable mutagenicity testing of Nitro-IQ, focusing on the bacterial reverse mutation assay (Aames test) as a primary model, in line with OECD Guideline 471.[3]
Troubleshooting Guide
Issue 1: High Variability in Revertant Colony Counts Between Experiments
Potential Cause: Inconsistent results are a frequent challenge in mutagenicity testing and can stem from several factors, including the stability of the test compound, procedural drift, or variability in the metabolic activation system.
Troubleshooting Steps:
-
Verify Compound Stability:
-
Freshly Prepare Solutions: Nitro-IQ solutions, typically in dimethyl sulfoxide (DMSO), should be prepared fresh for each experiment. While many compounds are stable in DMSO when stored correctly, repeated freeze-thaw cycles and exposure to light can lead to degradation.[4]
-
Storage Conditions: If stock solutions must be stored, they should be aliquoted to avoid multiple freeze-thaw cycles and kept at -80°C, protected from light. A stability study of mutagens stored in DMSO at -20°C and -80°C showed no significant loss of activity for many compounds over 18 months.[4]
-
-
Standardize Experimental Protocol:
-
Consistent Incubation Times: Adhere strictly to the pre-incubation and plate incubation times specified in your protocol. For many compounds, a pre-incubation step of 30-60 minutes can enhance sensitivity.[5][6]
-
Uniform Cell Density: Ensure the bacterial cultures are in the late exponential to early stationary phase of growth to have a consistent number of viable cells per plate.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to ensure accurate delivery of the test compound, bacterial culture, and S9 mix.
-
-
Evaluate S9 Mix Performance:
-
Lot-to-Lot Variability: The enzymatic activity of the S9 fraction can vary between lots and suppliers. It is essential to test each new lot of S9 with known positive and negative controls to ensure its metabolic competency.
-
Cofactor Preparation: The NADPH-generating system is critical for the activity of cytochrome P450 enzymes in the S9 mix. Prepare the cofactor solution fresh on the day of the experiment and keep it on ice.
-
Issue 2: Unexpectedly Low or No Mutagenic Response
Potential Cause: A lack of mutagenicity could be due to suboptimal assay conditions, incorrect strain selection, or issues with the metabolic activation of Nitro-IQ.
Troubleshooting Steps:
-
Optimize Bacterial Strains:
-
Strain Selection: For nitroaromatic compounds, Salmonella typhimurium strains with high nitroreductase activity are crucial. TA98 is often a primary choice for detecting frameshift mutagens like many heterocyclic amines.[2] Consider also including strains like TA100 to detect base-pair substitutions.
-
Genotype Verification: Regularly confirm the genetic markers of your bacterial strains (e.g., histidine requirement, crystal violet sensitivity, ampicillin resistance for pKM101 plasmid).
-
-
Enhance Metabolic Activation:
-
Pre-incubation Method: The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, can increase the sensitivity for many mutagens compared to the plate incorporation method.[6][7]
-
S9 Concentration: While the standard Ames test often uses 10% S9 in the S9 mix, for some compounds, a higher concentration (e.g., 30%) may be necessary to observe a mutagenic effect.[5][6] However, be mindful that very high S9 concentrations can sometimes lead to cytotoxicity.[8]
-
S9 Species: Liver S9 from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is commonly used. For some compounds, hamster liver S9 may provide higher sensitivity.[5][8]
-
-
Assess for Cytotoxicity:
-
Dose Range: A high concentration of Nitro-IQ may be cytotoxic to the bacteria, leading to a decrease in revertant colonies at the upper end of the dose-response curve.
-
Background Lawn: Examine the background bacterial lawn on the plates. A sparse or absent lawn at higher concentrations is a clear indicator of cytotoxicity. The highest dose tested should ideally show some evidence of toxicity.
-
Issue 3: High Background (Spontaneous) Revertant Counts
Potential Cause: Elevated spontaneous reversion rates can mask a weak mutagenic signal and indicate problems with the media, bacterial strains, or contamination.
Troubleshooting Steps:
-
Media Quality Control:
-
Histidine/Biotin Concentration: The trace amount of histidine and biotin in the top agar is critical. Too much histidine will allow for excessive background growth, while too little can inhibit the formation of revertant colonies. Prepare these solutions carefully and validate each new batch.
-
Sterility: Ensure all media and reagents are sterile to prevent microbial contamination that could be mistaken for revertant colonies.
-
-
Bacterial Culture Health:
-
Fresh Cultures: Use fresh overnight cultures for each experiment. Avoid using cultures that have been stored for extended periods.
-
Strain Purity: Periodically re-streak your bacterial strains from frozen stocks to ensure a pure culture.
-
-
Incubation Conditions:
-
Temperature: Maintain a constant incubation temperature of 37°C. Fluctuations can affect bacterial growth and reversion rates.
-
Frequently Asked Questions (FAQs)
Q1: Is an S9 metabolic activation system necessary for testing Nitro-IQ?
A1: While Nitro-IQ is expected to be a direct-acting mutagen in nitroreductase-proficient Salmonella strains, it is still crucial to test with and without an S9 mix.[1][2] The S9 system provides a more complete picture of the compound's mutagenic potential by simulating mammalian metabolism. It can reveal metabolites with increased or decreased mutagenicity compared to the parent compound.
Q2: Which Salmonella strains are most appropriate for Nitro-IQ testing?
A2: A standard battery of strains as recommended by the OECD 471 guideline should be used.[3] This typically includes strains for detecting both frameshift mutations (e.g., TA98, TA1537) and base-pair substitutions (e.g., TA100, TA1535). Given its chemical class, TA98 is particularly important. The use of nitroreductase-overproducing strains can also be considered for enhanced sensitivity.
Q3: What is the appropriate solvent for Nitro-IQ and what is the maximum concentration to use?
A3: Dimethyl sulfoxide (DMSO) is the most common and generally suitable solvent for Nitro-IQ in the Ames test. The final concentration of DMSO in the assay should not exceed 10% (v/v) to avoid toxicity to the bacteria. The maximum recommended test concentration for a non-cytotoxic, soluble compound is 5 mg/plate or 5 µL/plate.[3] A preliminary dose-range finding study is essential to determine the appropriate concentration range, including cytotoxic levels.[9]
Q4: How should I interpret a positive result in the Ames test for Nitro-IQ?
A4: A positive result, characterized by a dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the negative control for TA98 and TA100), indicates that Nitro-IQ is mutagenic under the tested conditions.[7][10] This suggests the compound has the potential to cause genetic mutations.
Q5: What are the critical positive and negative controls for a Nitro-IQ Ames assay?
A5:
-
Negative Control: The solvent used to dissolve Nitro-IQ (e.g., DMSO) serves as the negative control.
-
Positive Controls (without S9): A direct-acting mutagen should be used. For TA98, 2-nitrofluorene is a suitable choice. Sodium azide is often used for TA100 and TA1535.
-
Positive Controls (with S9): A mutagen that requires metabolic activation is necessary. For TA98, 2-aminoanthracene or benzo[a]pyrene are common choices. 2-aminoanthracene is also used for TA100.
Data Summary and Experimental Protocols
Table 1: Recommended Bacterial Strains and Expected Mutation Type
| Strain | Relevant Genotype | Mutation Detected | Rationale for Nitro-IQ Testing |
| S. typhimurium TA98 | hisD3052, rfa, uvrB, pKM101 | Frameshift | Primary strain for detecting frameshift mutations common with heterocyclic amines. |
| S. typhimurium TA100 | hisG46, rfa, uvrB, pKM101 | Base-pair substitution | Detects mutagens causing missense mutations. |
| S. typhimurium TA1535 | hisG46, rfa, uvrB | Base-pair substitution | More sensitive to some mutagens than TA100, lacks pKM101 plasmid. |
| S. typhimurium TA1537 | hisC3076, rfa, uvrB | Frameshift | Detects specific frameshift mutagens. |
| E. coli WP2 uvrA (pKM101) | trpE, uvrA, pKM101 | Base-pair substitution | An alternative to Salmonella strains for detecting base-pair substitutions. |
Step-by-Step Protocol: Ames Test (Pre-incubation Method)
This protocol is a general guideline and should be adapted based on laboratory-specific procedures and the OECD 471 guideline.[3][7]
-
Preparation of Bacterial Cultures:
-
Inoculate a single colony of each Salmonella strain into nutrient broth.
-
Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of Nitro-IQ in DMSO. At least five concentrations should be tested.
-
Prepare fresh solutions of positive and negative controls.
-
-
Preparation of S9 Mix (for assays with metabolic activation):
-
On the day of the experiment, thaw the S9 fraction and prepare the S9 mix on ice. A typical mix contains S9 fraction (10-30%), MgCl₂/KCl salts, glucose-6-phosphate, NADP+, and sodium phosphate buffer.
-
-
Pre-incubation:
-
In sterile tubes, combine:
-
100 µL of bacterial culture
-
50 µL of Nitro-IQ solution (or control)
-
500 µL of S9 mix (or phosphate buffer for assays without S9)
-
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking.
-
-
Plating:
-
Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to each pre-incubation tube.
-
Vortex briefly and pour the contents onto minimal glucose agar plates.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
Assess for cytotoxicity by observing the background lawn.
-
Visualizations
Experimental Workflow: Ames Test with Nitro-IQ
Caption: Workflow for the Ames test using the pre-incubation method with Nitro-IQ.
Metabolic Activation Pathway of Nitroaromatics
Caption: Simplified metabolic activation of Nitro-IQ to a DNA-reactive species.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Chequer, F. M. D., Lizier, T. M., de Felício, R., Zanardi, M. M., da Silva, F. P., & de Oliveira, D. P. (2011). The role of cytochrome P450 in the metabolic activation of N-nitrosodimethylamine (NDMA) to a mutagen in the Ames test. Food and Chemical Toxicology, 49(7), 1615–1620.
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
-
Scantox. (n.d.). GLP OECD 471 Ames Test with Enhanced Conditions. Retrieved January 30, 2026, from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved January 30, 2026, from [Link]
-
Thomas, J. E., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(5-6), 183–196. [Link]
-
Verma, A., & Shukla, G. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
-
Kurakami, Y., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 469, 116538. [Link]
- Kitamura, K., et al. (1983). Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 121(1), 25–31.
- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267.
- Min, T. A. S., et al. (2021).
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Howard, P. C., et al. (1987). Nitro group orientation, reduction potential, and direct-acting mutagenicity of nitro-polycyclic aromatic hydrocarbons. Carcinogenesis, 8(12), 1729–1733.
- Vance, W. A., & Levin, D. E. (1984). Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay. Environmental Mutagenesis, 6(6), 797–811.
-
Bringezu, F., & Simon, F. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503714. [Link]
- Zenser, T. V., et al. (2005). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline activated by the inflammatory response forms nucleotide adducts. Food and Chemical Toxicology, 43(10), 1545–1552.
-
Boglári, C., et al. (2025). Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 897, 503741. [Link]
- Booth, D. T., et al. (1984). The stability of mutagenic chemicals stored in solution. Environmental Mutagenesis, 6(6), 861–867.
-
ResearchGate. (2020). Any suggestion or comment in regard of Ames test troubleshooting? Retrieved January 30, 2026, from [Link]
- Tacker, M., et al. (2025). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International Journal of Molecular Sciences, 26(21), 5894.
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research, 113(3-4), 173-215. [Link]
- Kirkland, D., et al. (2018). Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed? Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836, 32–44.
- Vance, W. A., & Levin, D. E. (1984). Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay. Carcinogenesis, 5(8), 991–997.
-
Tacker, M., et al. (2025). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International Journal of Molecular Sciences, 26(21), 5894. [Link]
- Flückiger-Isler, S., & Kamber, M. (2012). Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(2), 123–130.
-
NIB-Gen. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 30, 2026, from [Link]
- Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 469, 116538.
- Tokiwa, H., et al. (1981). Mutagenicity of Nitro Derivatives Induced by Exposure of Aromatic Compounds to Nitrogen Dioxide. Mutation Research/Genetic Toxicology, 85(4), 193–203.
- Rickert, W. S., et al. (2014).
- Valerio, L. G. (2017). Testing the Mutagenicity Potential of Chemicals. Clin Med Toxicol, 1(1), 103.
-
Trinova Biochem. (n.d.). Bacterial Tester Strains for microbial Genotoxicity Assays / Ames Tests utilized as culture inoculum. Retrieved January 30, 2026, from [Link]
-
Gentronix. (2025). Detecting Mutagens Using In Vitro Assays: Part 1 – Point Mutations. Retrieved January 30, 2026, from [Link]
-
Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved January 30, 2026, from [Link]
- Bringezu, F., & Simon, F. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 - A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503714.
-
Sekisui XenoTech. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved January 30, 2026, from [Link]
Sources
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 - A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline
Welcome to the technical support center for 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our goal is to equip you with the necessary information to anticipate and resolve challenges in your research, ensuring the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide for Analytical Methodologies
The analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline and its degradation products often involves High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the compound's heterocyclic and nitroaromatic nature, specific challenges can arise. This section addresses common problems in a question-and-answer format.
HPLC Troubleshooting
Q1: I'm observing peak tailing for the parent compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing nitrogen-containing heterocycles.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase.
-
Causality: The lone pair of electrons on the nitrogen atoms in the imidazoquinoline ring system can interact with active silanol groups on the surface of silica-based reversed-phase columns. This interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.[1]
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the compound's most basic nitrogen. This protonates the nitrogen, reducing its interaction with silanols. Buffering the mobile phase is crucial for maintaining a stable pH.[3]
-
Use of High-Purity Silica Columns: Modern, high-purity silica columns have fewer accessible silanol groups, minimizing these secondary interactions.
-
Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), can competitively bind to the active silanol sites, thereby reducing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[1]
-
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time drift can compromise the reliability of your quantitative data. The stability of the entire HPLC system is key to consistent retention.
-
Causality: Fluctuations in mobile phase composition, column temperature, or flow rate are the most common culprits.[4]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and adequately degassed. For gradient methods, verify that the mixer is functioning correctly.[4]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[4] A poorly equilibrated column will show drifting retention times, especially in the early part of a run.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[4]
-
Pump Performance: Check for leaks in the pump and ensure the seals are in good condition.[5] A drifting flow rate will directly impact retention times.
-
LC-MS Troubleshooting
Q1: I'm experiencing poor sensitivity and signal suppression for my degradation products in LC-MS analysis. What could be the reason?
A1: Signal suppression, also known as the matrix effect, is a significant challenge in LC-MS, particularly when analyzing complex samples.[6][7]
-
Causality: Co-eluting matrix components can compete with the analytes of interest for ionization in the MS source, leading to a reduced signal. The polar nature of many heterocyclic compounds can make them prone to co-elution with salts and other polar matrix components.[2]
-
Solutions:
-
Improve Chromatographic Separation: Optimize your HPLC method to separate your analytes from the bulk of the matrix. Consider using a different stationary phase, such as a mixed-mode column that offers both reversed-phase and ion-exchange properties.[2]
-
Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) can be highly effective at removing interfering matrix components.[5]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limits of detection.
-
Change Ionization Source/Polarity: If using electrospray ionization (ESI), experiment with both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.
-
Q2: I'm observing adduct formation (e.g., [M+Na]+, [M+K]+) in my mass spectra, which complicates data interpretation. How can I minimize this?
A2: Adduct formation is common in ESI-MS and can reduce the intensity of the desired protonated or deprotonated molecular ion.
-
Causality: The presence of salts in the mobile phase or sample can lead to the formation of sodium and potassium adducts.
-
Solutions:
-
Use High-Purity Solvents and Additives: Use LC-MS grade solvents and volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts.
-
Sample Clean-up: Ensure your sample preparation effectively removes any residual salts.
-
Optimize MS Source Conditions: Adjusting the fragmentor or cone voltage can sometimes favor the formation of the protonated/deprotonated molecule over adducts.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline.
Q1: What are the expected degradation pathways for 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline?
A1: Based on the chemistry of related nitroaromatic and imidazoquinoline compounds, several degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for related compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[8][9]
-
Hydrolysis: The imidazoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[10][11] For instance, imidazoline-based corrosion inhibitors are known to hydrolyze back to their amido-amine precursors.[10][11]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. For the related compound 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), exposure to sunlight can lead to the conversion of the amino group to a nitro group.[12] While your compound already possesses a nitro group, other photochemical reactions are possible.
-
Oxidative Degradation: The quinoline ring system can undergo oxidation, leading to the formation of hydroxylated metabolites. This is a known metabolic pathway for IQ, where hydroxylation at the C-5 position is a major route of detoxification.[9][13][14]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to understand the stability of the molecule and to identify potential degradation products. Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature and protect from light for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a photostability chamber. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a controlled oven.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Q3: What analytical techniques are best for identifying the unknown degradation products?
A3: High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is the most powerful tool for this purpose.
-
LC-HRMS (e.g., TOF or Orbitrap): Provides accurate mass measurements of the parent and degradation product ions, allowing for the determination of their elemental compositions.[15]
-
LC-MS/MS: Fragmentation of the parent ions provides structural information about the degradation products. By comparing the fragmentation patterns of the degradation products to that of the parent compound, you can often deduce the site of modification.
Section 3: Visualizations and Data Presentation
Diagrams
Caption: Potential degradation pathways of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline.
Caption: Troubleshooting logic for common HPLC issues.
Data Summary Table
| Degradation Condition | Potential Products | Key Analytical Observations |
| Acidic Hydrolysis | Ring-opened products | Appearance of more polar peaks in reversed-phase HPLC. |
| Basic Hydrolysis | Ring-opened products | Similar to acidic hydrolysis, but potentially different product profile. |
| Oxidation (H₂O₂) | Hydroxylated derivatives, N-oxides | Increase in mass by 16 amu (addition of oxygen). |
| Reduction | Nitroso, Hydroxylamino, Amino derivatives | Decrease in mass corresponding to the reduction of the nitro group. |
| Photodegradation | Various products | Formation of multiple minor degradation products. |
References
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide - SCION Instruments.
- "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. (2024-03-03).
- HPLC Troubleshooting Guide.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE - gsrs.
- Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC.
- Guide to achieving reliable quantit
- Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Tre
- IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI.
- MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI.
- Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins - Organic Chemistry Portal.
- (PDF)
- Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - NIH.
- 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem.
- NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
- Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PMC.
- (PDF)
- Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 satur
- A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formul
- Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activ
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed.
- Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC. (2021-11-23).
- Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC. (2008-09-17).
- (PDF)
Sources
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- 9. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
Navigating the Labyrinth: A Technical Support Guide to Addressing Matrix Effects in the LC-MS Analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Welcome to the technical support center dedicated to the robust liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (3-nitro-IQ). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this potent mutagen in complex biological matrices. As a senior application scientist, I have witnessed firsthand the challenges that matrix effects can pose to achieving accurate and reproducible results. This resource synthesizes technical expertise with field-proven insights to empower you to anticipate, diagnose, and mitigate these challenges effectively.
Understanding the Challenge: The Nature of 3-nitro-IQ and Matrix Effects
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (3-nitro-IQ) is a nitro-heterocyclic amine with a molecular weight of 228.21 g/mol and the chemical formula C₁₁H₈N₄O₂[1]. It is a known direct-acting mutagen that can be formed from its parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-documented food-derived carcinogen[2]. The analysis of 3-nitro-IQ in biological samples such as plasma, urine, or tissue homogenates is frequently complicated by matrix effects . These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification[3][4].
The primary culprits behind matrix effects in bioanalysis are often phospholipids from cell membranes, salts, and other small molecules that are not completely removed during sample preparation[5]. Given the structural similarity of 3-nitro-IQ to other heterocyclic amines, it is plausible that it will be susceptible to similar matrix interferences.
This guide provides a structured approach to troubleshooting and mitigating these effects, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when embarking on the LC-MS analysis of 3-nitro-IQ.
Q1: What are the first signs that I might be experiencing matrix effects in my 3-nitro-IQ analysis?
A1: The most common indicators include:
-
Poor reproducibility of results between replicate injections of the same sample.
-
Inconsistent internal standard (IS) response across a batch of samples.
-
Significant discrepancy between results from spiked samples and standard additions.
-
Non-linear calibration curves , especially at the lower concentration levels.
-
Ion suppression or enhancement , which can be qualitatively assessed using post-column infusion experiments.
Q2: How can I proactively minimize matrix effects during method development?
A2: A multi-faceted approach is most effective:
-
Optimize sample preparation: Employ rigorous cleanup techniques to remove interfering components. This is the most critical step.
-
Chromatographic separation: Develop a robust LC method that separates 3-nitro-IQ from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for 3-nitro-IQ, if available, will co-elute and experience similar ionization effects as the analyte, thereby providing the most accurate correction.
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is representative of your study samples.
Q3: What are the key physicochemical properties of 3-nitro-IQ that I should consider for method development?
A3: Key properties include its melting point of 271-274°C and its slight solubility in DMSO and methanol (when heated)[6]. Its parent compound, IQ, is soluble in methanol, ethanol, and dimethyl sulfoxide[7][8]. This suggests that organic solvents will be necessary for efficient extraction. The presence of the nitro group and the imidazoquinoline core will influence its polarity and ionization characteristics.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Symptom 1: Low Signal Intensity and Poor Sensitivity for 3-nitro-IQ
Potential Cause: Ion suppression is a likely culprit, where co-eluting matrix components compete with 3-nitro-IQ for ionization in the MS source.
Diagnostic Workflow:
A diagnostic workflow for low signal intensity.
Step-by-Step Troubleshooting Protocol:
-
Perform a Post-Column Infusion Experiment:
-
Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.
-
Protocol:
-
Prepare a solution of 3-nitro-IQ at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Infuse this solution continuously into the LC eluent flow post-column, before the MS source, using a syringe pump.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without 3-nitro-IQ).
-
Monitor the signal of the infused 3-nitro-IQ. A significant dip in the signal at the retention time of your analyte indicates ion suppression.
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
Rationale: The goal is to selectively extract 3-nitro-IQ while leaving behind the majority of matrix components, especially phospholipids.
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. For a compound like 3-nitro-IQ, a mixed-mode cation exchange SPE sorbent could be effective, leveraging the basicity of the imidazoquinoline ring system.
-
Liquid-Liquid Extraction (LLE): LLE can be a simpler alternative to SPE. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the extraction of 3-nitro-IQ.
-
Protein Precipitation (PPT): While quick and easy, PPT is often insufficient on its own as it does not remove many other matrix components. It is best used in combination with another cleanup step.
-
Comparative Efficacy of Sample Preparation Techniques:
-
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | 80-100 | Low | High |
| Liquid-Liquid Extraction (LLE) | 60-90 | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 70-95 | High | Low to Moderate |
-
Refine Chromatographic Conditions:
-
Objective: To achieve baseline separation of 3-nitro-IQ from any remaining matrix interferences.
-
Strategies:
-
Gradient Optimization: Adjust the gradient slope and duration to improve resolution.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate can improve peak shape and ionization efficiency for basic compounds like 3-nitro-IQ.
-
-
Symptom 2: Inconsistent and Irreproducible Quantification
Potential Cause: Variable matrix effects across different samples or the absence of an appropriate internal standard.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent results.
Step-by-Step Troubleshooting Protocol:
-
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the most effective way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.
-
Action: If commercially available, a ¹³C- or ¹⁵N-labeled 3-nitro-IQ would be the ideal internal standard. If not, consider custom synthesis.
-
-
Matrix-Matched Calibration:
-
Rationale: In the absence of a SIL-IS, preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for consistent matrix effects.
-
Protocol:
-
Obtain a pool of blank biological matrix (e.g., plasma from untreated subjects).
-
Perform the same extraction procedure on this blank matrix as you would for your samples.
-
Spike the extracted blank matrix with known concentrations of 3-nitro-IQ to create your calibration curve.
-
-
-
Standard Addition Method:
-
Rationale: This method can be used to assess and correct for matrix effects in individual samples, but it is labor-intensive.
-
Protocol:
-
Divide a sample into several aliquots.
-
Spike each aliquot with increasing known amounts of 3-nitro-IQ.
-
Analyze all aliquots and plot the instrument response versus the added concentration.
-
The absolute value of the x-intercept of the resulting linear regression will be the concentration of 3-nitro-IQ in the original unspiked sample.
-
-
Concluding Remarks
The successful LC-MS analysis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline in biological matrices is a challenging yet achievable goal. A thorough understanding of the principles of matrix effects and a systematic approach to method development and troubleshooting are paramount. By investing time in optimizing sample preparation, refining chromatographic separation, and employing appropriate internal standards and calibration strategies, researchers can generate high-quality, reliable data that will advance our understanding of the biological impact of this important compound.
References
-
PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline. National Center for Biotechnology Information. Retrieved from [Link]
- National Toxicology Program. (2004). Report on Carcinogens, Eleventh Edition; U.S. Department of Health and Human Services, Public Health Service, National Toxicology Program: Research Triangle Park, NC.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon, France: International Agency for Research on Cancer. Retrieved from [Link]
-
FooDB. (2020). Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon, France: International Agency for Research on Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-3-methylimidazo[4,5-f]quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. Retrieved from [Link]
- Angelis, D. V., & Gessner, C. E. (2018). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics, 14(5), 62.
- Arimoto, S., & Hayatsu, H. (1991). Formation of 2-nitro-3-methylimidazo[4,5-f]quinoline, a directly mutagenic product, by near-ultraviolet irradiation of a mixture of 2-amino-3-methylimidazo[4,5-f]quinoline and N-nitrosodimethylamine.
- Aldrie, D. F., & Williams, R. J. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Journal of mass spectrometry : JMS, 48(10), 1045–1058.
- Banerjee, S., & Chakraborti, A. K. (2019). Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices. Critical reviews in analytical chemistry, 49(4), 311–332.
- Google Patents. (2021). CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip.
- LCGC International. (2012). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon.
- Kümmerer, K., & Kara, E. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3359–3369.
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Dolan, J. W. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Li, W., Li, H., & Gu, L. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 256–262.
- Sajid, M., & Płotka-Wasylka, J. (2012). Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.
- Lee, J. G., Kim, S. K., & Kim, J. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Food Science and Biotechnology, 27(6), 1615-1623.
- ResearchGate. (n.d.). Synthesis of benzo[f]quinoline (3a)
- Chambers, A. G., & Legido-Quigley, C. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(10), 1042-1051.
- Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS.
- Ashri, N. Y., & Abdel-Rehim, M. (2011).
- Doc Brown's Chemistry. (n.d.).
- Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Chemical research in toxicology, 15(8), 1035–1043.
- Slideshare. (n.d.).
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Validation & Comparative
A Comparative Guide to 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline and Other Nitroaromatic Compounds
Authored by a Senior Application Scientist
Introduction: The Double-Edged Sword of the Nitro Group
Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring system, are a class of molecules with profound and often paradoxical biological significance.[1] They are integral to pharmaceuticals, explosives, dyes, and pesticides.[2][3] In medicine, their utility spans antimicrobial, antiprotozoal, and anticancer therapies.[2][4] However, this therapeutic potential is frequently shadowed by concerns of toxicity, mutagenicity, and carcinogenicity.[5][6]
The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group.[2] This process, often mediated by cellular nitroreductases, converts the relatively inert parent molecule into a cascade of reactive intermediates.[7][8] These intermediates, including nitroso and hydroxylamine derivatives, can covalently bind to cellular macromolecules like DNA, leading to genotoxicity, or react with molecular oxygen to produce oxidative stress.[2][9]
This guide provides an in-depth comparison of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ), a potent mutagen, with other significant nitroaromatic compounds. We will explore its performance and mechanistic underpinnings in the context of:
-
Metronidazole: A widely prescribed 5-nitroimidazole antibiotic.
-
Nitrofural (Nitrofurazone): A topical nitrofuran antimicrobial whose use has been curtailed by carcinogenicity concerns.[2]
-
1-Nitropyrene: A prominent environmental pollutant and a benchmark for high mutagenic potential.
Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships that govern the efficacy and toxicity of this critical class of compounds.
Comparative Physicochemical and Biological Properties
The subtle variations in the chemical architecture of nitroaromatic compounds lead to significant differences in their biological profiles. The following table summarizes key properties of our selected compounds.
| Property | 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ) | Metronidazole | Nitrofural | 1-Nitropyrene |
| Chemical Structure | Imidazoquinoline | 5-Nitroimidazole | Nitrofuran | Nitropolycyclic Aromatic Hydrocarbon |
| Molecular Formula | C₁₁H₈N₄O₂[10] | C₆H₉N₃O₃ | C₆H₆N₄O₄ | C₁₆H₉NO₂ |
| Molecular Weight | 228.21 g/mol [10] | 171.15 g/mol | 198.14 g/mol | 247.25 g/mol |
| Primary Application | Research Chemical / Mutagen | Antibiotic, Antiprotozoal[4] | Topical Antimicrobial[2] | Environmental Contaminant |
| Known Biological Activity | Genotoxic[11] | Antimicrobial, Mutagenic | Antimicrobial, Carcinogenic[2] | Highly Mutagenic, Carcinogenic[12] |
Mechanism of Action: The Central Role of Nitroreduction
The biological effects of nitroaromatic compounds, whether therapeutic or toxic, are predominantly initiated by the enzymatic reduction of the nitro group. This process is a prerequisite for their activity, effectively making them prodrugs.[2][4] The mechanism can be dissected into several key stages, which explains why different cellular environments (e.g., anaerobic bacteria vs. aerobic mammalian cells) process these compounds differently.
The Bioactivation Pathway
The reduction of a nitroaromatic compound is a stepwise process that generates progressively more reactive species.[7]
-
Nitro Radical Anion Formation: A single-electron transfer, catalyzed by nitroreductases (NTRs), reduces the nitro group (R-NO₂) to a nitro radical anion (R-NO₂⁻•).[2]
-
Reductive Cascade: This radical can undergo further reduction to form a nitroso derivative (R-NO) and subsequently a hydroxylamine derivative (R-NHOH).[2][7]
-
DNA Adduct Formation: The N-hydroxylamine metabolite is a potent electrophile. It can react with nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[7][8] These adducts distort the DNA helix, leading to mutations during replication and potentially initiating carcinogenesis.[13]
-
Redox Cycling and Oxidative Stress: In the presence of oxygen, the nitro radical anion can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻•).[2] This "futile cycling" can lead to a massive generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.
Caption: General bioactivation pathway of nitroaromatic compounds.
Causality in Biological Outcomes
-
Selective Toxicity of Metronidazole: The efficacy of Metronidazole against anaerobic bacteria and protozoa stems from their high levels of oxygen-insensitive nitroreductases.[2] In these anaerobic environments, the reductive pathway proceeds efficiently to the cytotoxic hydroxylamine species. In aerobic human cells, the nitro radical anion is rapidly re-oxidized by oxygen, minimizing the formation of toxic metabolites and conferring selective toxicity.
-
High Mutagenicity of Nitro-IQ and 1-Nitropyrene: The planar, polycyclic structures of imidazoquinolines and pyrenes allow them to intercalate into the DNA helix. This proximity facilitates the reaction of their bioactivated hydroxylamine metabolites with DNA bases. Studies on the amino- form of Nitro-IQ (IQ) show it forms adducts primarily at the C8 and N2 positions of guanine.[13] The genotoxicity of Nitro-IQ has been shown to be approximately equal to that of IQ in Drosophila somatic mutation tests, highlighting its potent mutagenic activity.[11]
-
Carcinogenicity of Nitrofural: While an effective antimicrobial, the concerns over Nitrofural's carcinogenicity led to its withdrawal for oral use.[2] Its bioactivation produces reactive intermediates that can damage mammalian DNA, and prolonged exposure can lead to cancer initiation. This exemplifies the critical balance between therapeutic benefit and toxicological risk in nitroaromatic drug design.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
To provide a practical context for evaluating the genotoxicity of these compounds, we present a standardized protocol for the Ames test. This assay is a cornerstone of genetic toxicology, used to assess a chemical's potential to induce gene mutations.[14][15]
Principle
The Ames test utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for the amino acid histidine (His⁻), meaning they cannot synthesize it and require it for growth.[15][16] The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation (reversion) to a histidine-synthesizing state (His⁺) will be able to grow and form colonies.[17] A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.[16] Because many compounds are not directly mutagenic but become so after being processed by the liver, the test is typically run both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate.[18]
Caption: Standard workflow for the Ames Test protocol.
Detailed Methodology
-
Preparation of Bacterial Strains:
-
Inoculate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) into nutrient broth.
-
Incubate overnight at 37°C with shaking until a density of 1-2 x 10⁹ cells/mL is reached.
-
-
Metabolic Activation System (S9 Mix):
-
Prepare the S9 mix on the day of the experiment. A typical mix contains S9 fraction, MgCl₂, KCl, glucose-6-phosphate, NADP, and a sodium phosphate buffer. Keep on ice.
-
-
Plate Incorporation Assay:
-
Label sterile test tubes for each concentration of the test compound, plus negative (vehicle) and positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).
-
To each tube, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution or control solution.
-
0.5 mL of sterile buffer (for -S9 conditions) or 0.5 mL of S9 mix (for +S9 conditions).
-
-
Vortex each tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control value at one or more concentrations.[14]
-
Conclusion
The comparison between 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline and other nitroaromatics like Metronidazole, Nitrofural, and 1-Nitropyrene reveals a fascinating spectrum of biological activity governed by a common mechanism: nitroreduction. The ultimate biological outcome—be it therapeutic efficacy or severe toxicity—is dictated by the compound's structure, its redox properties, and the specific enzymatic environment it encounters.
-
Nitro-IQ and 1-Nitropyrene represent highly potent mutagens whose planar structures facilitate DNA interactions following metabolic activation. Their study is critical for understanding environmental and dietary carcinogenesis.
-
Metronidazole serves as a prime example of successful drug design, where the chemistry is harnessed for selective toxicity against anaerobic pathogens.
-
Nitrofural acts as a cautionary tale, demonstrating that even effective therapeutic agents can carry unacceptable risks due to their genotoxic potential in host cells.
For researchers in drug development, this comparative framework underscores the necessity of comprehensive toxicological profiling. Assays like the Ames test are indispensable first steps in characterizing the mutagenic potential of any new nitroaromatic candidate, ensuring that the double-edged sword of the nitro group is wielded for therapeutic benefit rather than harm.
References
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]
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Metabolic activation pathways leading to mutation in nitro-aromatic... (n.d.). ResearchGate. [Link]
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Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. PubMed. [Link]
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Rafii, F., & Cerniglia, C. E. (1995). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. PubMed Central (PMC). [Link]
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Neumann, H. G. (1984). Metabolic Activation of Aromatic Amines and Azo Dyes. PubMed. [Link]
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Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. PubMed. [Link]
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The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. (1983). ASTM International. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. [Link]
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Rice, A. G., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central (PMC). [Link]
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Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. (1977). EPA NEIPS. [Link]
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Roy, K., et al. (2016). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
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Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2024). IPHASE Biosciences. [Link]
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3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. (n.d.). GSRS. [Link]
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Durant, J. L., et al. (1999). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. PubMed. [Link]
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Gocke, E., et al. (1992). Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. PubMed. [Link]
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Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
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Ames Test. (n.d.). Charles River Labs. [Link]
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Navigating the Structure-Activity Landscape of Imidazo[4,5-f]quinoline Analogs: A Comparative Guide for Drug Discovery Professionals
A Note to Our Readers: Initial research into the specific structure-activity relationship (SAR) of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline analogs revealed a notable scarcity of publicly available, systematic studies. To provide a comprehensive and data-driven guide in line with the principles of scientific integrity, this document will focus on a closely related and extensively researched class of compounds: imidazo[4,5-c]quinoline analogs, with a particular emphasis on their role as inhibitors of the PI3K/mTOR signaling pathway , a critical axis in cancer progression. The principles and methodologies discussed herein offer a robust framework for understanding the SAR of related heterocyclic scaffolds.
Introduction: The Therapeutic Potential of the Imidazoquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[2] When fused with an imidazole ring to form the imidazoquinoline core, a privileged scaffold emerges, offering a versatile platform for the design of targeted therapies.[3] Notably, derivatives of imidazo[4,5-c]quinoline have been identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, a signaling cascade frequently dysregulated in human cancers.[1][4] This guide provides a comparative analysis of the structure-activity relationships of imidazo[4,5-c]quinoline analogs, offering insights for researchers engaged in the development of novel anticancer agents.
The Core Scaffold: 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline
The foundational molecule, 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline, is a heterocyclic compound with the molecular formula C₁₁H₈N₄O₂.[5] Its structure is characterized by a fused tricyclic system comprising a quinoline, an imidazole, and a nitro group at the 2-position of the imidazole ring, with a methyl group at the 3-position. While SAR studies on its direct analogs are limited, understanding the electronic and steric contributions of each component is crucial for postulating the effects of structural modifications.
Comparative Analysis of Imidazo[4,5-c]quinoline Analogs as PI3K/mTOR Inhibitors
Extensive research into imidazo[4,5-c]quinoline derivatives has elucidated key structural features that govern their inhibitory activity against PI3K and mTOR kinases. The following sections dissect the impact of substitutions at various positions of the scaffold, supported by experimental data from seminal studies.
Key Structural Determinants for PI3K/mTOR Inhibition
The general pharmacophore model for imidazo[4,5-c]quinoline-based PI3K/mTOR inhibitors highlights the importance of specific interactions within the ATP-binding pocket of these kinases.
Caption: General pharmacophore model for imidazo[4,5-c]quinoline-based PI3K/mTOR inhibitors.
A pivotal study by Stauffer et al. (2008) led to the discovery of potent imidazo[4,5-c]quinoline derivatives as PI3K/mTOR pathway modulators, with several candidates advancing to clinical development.[1] Their work provides a foundational dataset for understanding the SAR of this class of compounds.
Table 1: Comparative Activity of Representative Imidazo[4,5-c]quinoline Analogs
| Compound ID | R1-Substituent (Position 1) | R2-Substituent (Position 3) | R3-Substituent (Position 8) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| Dactolisib (BEZ235) | 4-(2,2-dimethyl-propyl)-phenyl | 3-methyl-2-oxo | 8-(quinolin-3-yl) | 4 | 7 | [4] |
| Compound 39 | Phenyl | 3-methyl-2-oxo | 8-(6-methoxy-pyridin-3-yl) | 900 | 1400 | [4] |
| BGT-226 | 4-piperazin-1-yl-3-trifluoromethyl-phenyl | 3-methyl-2-oxo | 8-(6-methoxy-pyridin-3-yl) | 4 | 7 | [3] |
Note: The table presents a selection of compounds to illustrate key SAR trends. IC₅₀ values are approximate and sourced from the cited literature.
Analysis of Substituent Effects:
-
Position 1 (R1): The substituent at this position generally occupies a hydrophobic pocket. Large, lipophilic groups tend to enhance potency. For instance, the bulky 4-(2,2-dimethyl-propyl)-phenyl group in Dactolisib contributes significantly to its high affinity.
-
Position 3 (R2): A 3-methyl-2-oxo moiety is a common feature in highly potent analogs like Dactolisib and BGT-226. This group can participate in hydrogen bonding interactions and influences the overall conformation of the molecule.
-
Position 8 (R3): This position is critical for achieving high potency and selectivity. The presence of an aromatic or heteroaromatic ring, such as a quinoline or a substituted pyridine, is often optimal. These groups can form crucial hydrogen bonds and pi-stacking interactions with the hinge region of the kinase domain. The 6-methoxy-pyridin-3-yl group in BGT-226 is a prime example of a favorable substituent at this position.[3]
Experimental Protocols: A Self-Validating System
The evaluation of novel imidazoquinoline analogs necessitates robust and reproducible experimental workflows. The following outlines a standard protocol for assessing the in vitro efficacy of these compounds.
Workflow for In Vitro Evaluation of Novel Analogs
Caption: A typical experimental workflow for the in vitro evaluation of imidazoquinoline analogs.
Step-by-Step Methodology: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock to create a concentration gradient.
-
Prepare assay buffer containing the kinase (e.g., PI3Kα or mTOR), a biotinylated substrate, and ATP.
-
Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding the detection solution.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness through Self-Validation: This protocol incorporates internal controls, such as a positive control (a known inhibitor) and a negative control (DMSO vehicle), to ensure the validity of the results. The correlation of biochemical IC₅₀ values with cellular activity data from proliferation assays and Western blotting provides a further layer of validation for the compound's mechanism of action.
Conclusion and Future Directions
The structure-activity relationship of imidazo[4,5-c]quinoline analogs as PI3K/mTOR inhibitors is well-defined, with key pharmacophoric features identified that govern their potency and selectivity. The presence of bulky hydrophobic groups at position 1, a 3-methyl-2-oxo moiety at position 3, and an aromatic or heteroaromatic substituent at position 8 are hallmarks of highly active compounds. Future research in this area could explore modifications to the quinoline core to enhance drug-like properties, investigate novel substituents at the key positions to improve selectivity profiles, and employ computational modeling to rationalize observed SAR trends and guide the design of next-generation inhibitors. While direct experimental data on 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline analogs remains elusive, the principles derived from the study of their imidazo[4,5-c]quinoline cousins provide a valuable roadmap for the exploration of this and other related heterocyclic systems in the quest for novel anticancer therapeutics.
References
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3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. (n.d.). Gsrs. Retrieved February 11, 2026, from [Link]
- Alonso, C., et al. (2018). Synthesis of new hydroquinoline and quinoline derivatives with phosphorous linkers and their cytotoxic evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.
- Bispo, M. L. F., et al. (2015).
- Elbadawi, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based topoisomerase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1358.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(14), 3668-3682.
- Jain, A. K., et al. (2019). A comprehensive review on the medicinal chemistry of quinoline derivatives. Current Drug Targets, 20(11), 1147-1166.
- Karnik, A. V., et al. (2021). Recent advances in quinoline-based tyrosine kinase inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 213, 113175.
- Khelifi, I., et al. (2017). Synthesis and biological evaluation of new quinoline derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 138, 938-951.
- Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic activity of new 2,4-disubstituted quinolines. Bioorganic & Medicinal Chemistry Letters, 22(1), 324-327.
- Lu, Y., et al. (2008). 2,4-Disubstituted quinolines as a new class of potent and selective inhibitors of tumor cell growth. Bioorganic & Medicinal Chemistry Letters, 18(22), 5941-5944.
- Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030.
- Parikh, A., Ghate, M., & Vyas, V. (2015). Quinoline derivatives as DHODH inhibitors: A review. European Journal of Medicinal Chemistry, 97, 551-565.
- Perin, N., et al. (2016). Microwave-assisted synthesis and anticancer evaluation of novel 2,5-diamino-substituted benzimidazo[1,2-a]quinolines. Molecules, 21(7), 896.
- Singh, P., et al. (2015). Quinoline: A versatile scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 774-790.
- Somagond, S. M., et al. (2018). A review on recent advances of quinoline derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 18(18), 1544-1560.
- Dittrich, C., et al. (2003). A phase I and pharmacokinetic study of the novel quinoline derivative, E7070, in patients with advanced solid malignancies. Annals of Oncology, 14(1), 113-120.
- Wang, L., et al. (2016). A review on recent progress of quinoline-based anticancer agents. Current Medicinal Chemistry, 23(29), 3278-3305.
- Thigulla, M., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(45), 11045-11050.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4279.
- Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. (2018). Archiv der Pharmazie, 351(7), e1700407.
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- Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. (1969). Journal of Medicinal Chemistry, 12(5), 775-780.
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A Comparative Analysis of In Vitro and In Vivo Toxicity Profiles of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
A Guide for Preclinical Safety Assessment
As Senior Application Scientist, this guide provides a comparative overview of the toxicological profiles of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ), a heterocyclic aromatic amine, contrasting its effects in cellular models with those observed in whole organisms. Understanding the correlation—and frequent divergence—between in vitro and in vivo data is paramount for accurate risk assessment in drug development and chemical safety evaluation. This document synthesizes available data, outlines robust experimental protocols, and explains the mechanistic rationale behind the observed toxicities.
Introduction to 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ)
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a nitro-substituted derivative of the imidazoquinoline scaffold.[1] This class of compounds is of significant interest due to the potent biological activities exhibited by its members, which range from carcinogenic, like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), to immunomodulatory.[2][3] The addition of a nitro group can drastically alter the molecule's electronic properties, metabolic fate, and toxicological profile. Therefore, a direct comparison of its effects in controlled, single-cell environments versus complex biological systems is essential for predicting potential human health risks.
The central challenge in toxicology is extrapolating in vitro results to in vivo outcomes. In vitro assays offer high-throughput screening and mechanistic insights at a cellular level, while in vivo studies provide a systemic view, incorporating the complex interplay of absorption, distribution, metabolism, and excretion (ADME). This guide will dissect these two facets of toxicological testing for Nitro-IQ.
In Vitro Toxicity Profile: Cellular and Genetic Assays
In vitro testing forms the foundational tier of toxicological assessment, providing rapid screening for cytotoxicity and genotoxicity. For compounds like Nitro-IQ, which belong to a class known for mutagenic potential, these assays are critical.[4]
Key In Vitro Findings
The primary in vitro data available for Nitro-IQ points towards significant genotoxic activity. Studies using the Drosophila melanogaster wing somatic mutation and recombination test (SMART) have demonstrated that Nitro-IQ exhibits a genotoxic activity approximately equal to that of the well-characterized carcinogen IQ.[4] This suggests that the compound is capable of inducing DNA damage, a key initiating event in carcinogenesis.
| Assay Type | Model System | Endpoint Measured | Result for Nitro-IQ | Reference |
| Genotoxicity | Drosophila melanogaster (Wing SMART assay) | Somatic mutation and recombination | Genotoxic activity comparable to IQ | [4] |
| Cytotoxicity | HCT-116 & CT-26 cells (Inferred from related compounds) | Cell Viability (e.g., IC50) | Expected to be cytotoxic at higher concentrations | [5] |
Causality Behind Experimental Choices
-
Why the Wing SMART Assay? The Drosophila wing spot test is a sensitive in vivo assay for detecting genotoxicity in somatic cells. It is particularly useful because Drosophila possess cytochrome P450 enzymes necessary for metabolically activating pro-mutagens, partially bridging the gap between simpler in vitro systems and mammalian models. The positive result for Nitro-IQ in this system is a strong indicator of its mutagenic potential.[4]
-
Why Cytotoxicity Assays? Assays like the MTT test are fundamental for establishing a compound's concentration-dependent toxicity.[5] They determine the concentration at which the compound inhibits metabolic activity, providing a quantitative measure (IC50) of its potency. This data is crucial for designing subsequent, more complex experiments and for understanding the therapeutic window of a potential drug candidate.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol describes a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line (e.g., HCT-116).
-
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Nitro-IQ in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of Nitro-IQ. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
In Vivo Toxicity Profile: Systemic Effects and Carcinogenicity
In vivo studies are indispensable for evaluating the systemic toxicity of a compound, as they account for the complex metabolic and physiological processes that cannot be replicated in vitro. For the imidazoquinoline class, in vivo studies have revealed carcinogenic potential in various organs, including the liver, colon, and mammary glands.[2][6]
Key In Vivo Findings
| Study Type | Animal Model | Dosing Regimen | Observed Effects | Reference |
| Acute Oral Toxicity | Mice (Inferred from related compounds) | Single dose (e.g., 300, 1000, 2000 mg/kg) | Potential for mortality at high doses; signs may include tremors and altered appearance. LD50 < 2000 mg/kg. | [5] |
| Carcinogenicity | Mice, Rats (Data from parent compound IQ) | Chronic dietary administration | Induces tumors in liver, lung, forestomach, intestine, and mammary glands. | [2][6] |
| Genotoxicity | Drosophila melanogaster | Larval feeding | Induces somatic mutations and recombination. | [4] |
Causality Behind Experimental Choices
-
Why Rodent Models? Mice and rats are standard models in toxicology due to their physiological similarities to humans, relatively short lifespans, and well-characterized genetics. Regulatory bodies like the OECD provide specific guidelines for conducting toxicity studies in these species.[5][7]
-
Why Chronic Dosing for Carcinogenicity? Carcinogenesis is a multi-step process that typically requires prolonged exposure. Chronic dietary administration mimics potential human exposure to contaminants in food and allows for the development of late-onset toxicities like cancer.[6]
Protocol: In Vivo Acute Oral Toxicity Study (OECD TG 420)
This protocol outlines a fixed-dose procedure for assessing acute oral toxicity.
-
Animal Selection: Use healthy, young adult female mice from a standard strain. Acclimatize the animals for at least 5 days before dosing.
-
Dose Selection: Based on in vitro cytotoxicity and data from related compounds, an initial dose of 300 mg/kg is chosen.[5]
-
Administration: Administer Nitro-IQ, formulated in a suitable vehicle (e.g., 1% DMSO in saline), to one animal via oral gavage.
-
Observation (Initial Animal): Observe the animal closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, such as changes in behavior, breathing, and physical appearance.[7]
-
Dose Escalation/De-escalation:
-
If the first animal survives without clear signs of toxicity, the next dose level (e.g., 2000 mg/kg) is administered to a new animal.
-
If the first animal shows severe toxicity or dies, a lower dose is used for the next animal.
-
-
Main Study: Once the appropriate dose range is identified, dose a total of 5 animals per group.
-
Endpoint Analysis: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed. Histopathological analysis of key organs (liver, spleen, kidneys) can be conducted to identify target organ toxicity.[5][7]
Bridging the Gap: In Vitro to In Vivo Correlation
The toxicity of many imidazoquinolines, including IQ, is not intrinsic but is a result of metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP1A2) in the liver.[2] This process converts the parent compound into a highly reactive intermediate that can form adducts with DNA, leading to mutations and initiating carcinogenesis.
This metabolic requirement is a primary reason for potential discrepancies between in vitro and in vivo results. A standard in vitro cell culture may lack the specific metabolic enzymes necessary to activate the compound, leading to a false-negative result. Conversely, in vivo systems fully represent this metabolic capacity.
Caption: Metabolic activation pathway typical for imidazoquinolines.
The following workflow illustrates a logical progression from initial screening to comprehensive toxicological assessment, integrating both in vitro and in vivo methodologies.
Caption: A tiered workflow for toxicological assessment.
Conclusion
The toxicological assessment of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline reveals a compound with significant genotoxic potential, as demonstrated in the Drosophila model.[4] While comprehensive rodent carcinogenicity data for this specific nitro-derivative is pending, its structural similarity and comparable in vitro genotoxicity to the known carcinogen IQ strongly suggest a high probability of carcinogenic activity in vivo.[2][4] The critical step of metabolic activation, which may be absent in some in vitro systems, underscores the necessity of in vivo models for a complete and accurate safety profile. This guide highlights that a tiered, integrated approach, beginning with in vitro screening for hazard identification and progressing to in vivo studies for systemic characterization, remains the gold standard in toxicology.
References
-
Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) Source: NCBI URL: [Link]
-
Title: 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE Source: GSRS URL: [Link]
-
Title: Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies Source: PMC URL: [Link]
-
Title: Toxicology Source: MuriGenics URL: [Link]
-
Title: Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila Source: PubMed URL: [Link]
-
Title: A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice Source: National Library of Medicine URL: [Link]
-
Title: Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model Source: PMC URL: [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline as a Research Tool in Genotoxicity Studies
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical determinant of experimental success and data reliability. This guide provides a comprehensive validation framework and comparative analysis for 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, a potent mutagen. Unlike established reagents, this compound is not widely characterized, necessitating a rigorous, from-first-principles approach to its validation. This document outlines the necessary experimental procedures to qualify this compound as a reliable research tool for genotoxicity and DNA damage studies, and compares its known and inferred properties to established alternatives.
Introduction: The Rationale for Validation
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, hereafter referred to as Nitro-IQ, is the nitro-derivative of the well-characterized pro-carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ is a heterocyclic amine formed during the cooking of meat and is extensively used in cancer research to induce tumors in animal models.[1][2] Its genotoxicity is dependent on metabolic activation to reactive intermediates that form DNA adducts.[2][3]
Nitro-IQ, in contrast, has been identified as a direct-acting mutagen, suggesting it does not require metabolic activation to exert its genotoxic effects.[4] This property makes it a potentially valuable tool for studying DNA damage and repair mechanisms in systems lacking metabolic competency, such as certain cell lines or in vitro assays. However, its utility as a research tool is contingent upon a thorough validation of its identity, purity, potency, and mechanism of action. This guide provides the scientific basis and detailed protocols for such a validation.
Synthesis and Characterization: Establishing a Foundational Identity
The starting point for validating any chemical tool is ensuring its synthesis is reproducible and its identity and purity are unequivocally confirmed.
Proposed Synthesis Pathway
Nitro-IQ can be synthesized from its parent compound, IQ, through a photochemical reaction.[4] The following diagram illustrates the conceptual workflow for its preparation and purification.
Caption: Workflow for the synthesis, purification, and characterization of Nitro-IQ.
Detailed Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify Nitro-IQ from IQ.
Materials:
-
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
-
N-Nitrosodimethylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Near-UV lamp (e.g., mercury lamp with appropriate filters)
-
Reaction vessel (quartz)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Prepare a solution of IQ and N-nitrosodimethylamine in a suitable solvent (e.g., aqueous buffer or organic solvent, as optimized from reference[4]).
-
Place the solution in a quartz reaction vessel.
-
Irradiate the mixture with a near-UV lamp for a specified duration. Monitor the reaction progress by taking aliquots and analyzing via HPLC.
-
Once the reaction is complete, concentrate the crude mixture using a rotary evaporator.
-
Resuspend the residue in a minimal amount of mobile phase.
-
Purify the product using reverse-phase HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% TFA is a common starting point for separating aromatic compounds.
-
Collect the fractions corresponding to the Nitro-IQ peak.
-
Combine the pure fractions and remove the solvent via rotary evaporation or lyophilization.
Physicochemical and Purity Validation
Objective: To confirm the identity and assess the purity of the synthesized Nitro-IQ.
Methods:
-
Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it matches the theoretical mass of Nitro-IQ.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the chemical structure and confirm the identity of the compound.
-
Purity Assessment by HPLC: Analyze the purified product on a calibrated HPLC system using a standardized method. Purity should be >95% for use as a research tool.
Performance Validation: Genotoxicity Assays
The core of validating Nitro-IQ as a genotoxicity tool is to quantify its mutagenic activity and compare it to both its parent compound and established mutagens.
Ames Test: Bacterial Reverse Mutation Assay
The Ames test is a standard initial screen for mutagenicity. As a direct-acting mutagen, Nitro-IQ should induce mutations in the absence of a metabolic activation system (S9 fraction).
Objective: To determine the mutagenic potential of Nitro-IQ in Salmonella typhimurium strains.
Protocol:
-
Culture Salmonella typhimurium strains (e.g., TA98, which is sensitive to frameshift mutagens, and TA100 for base-pair substitutions) overnight.
-
In a series of test tubes, combine the bacterial culture, a phosphate buffer, and varying concentrations of Nitro-IQ. Include a negative control (vehicle only) and a positive control (e.g., 4-nitroquinoline 1-oxide for TA98 without S9).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.
Mammalian Cell-Based Assays
Validation in mammalian systems is crucial to understand the compound's effects in a more biologically relevant context.
A. Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual mammalian cells.
Protocol:
-
Culture a suitable mammalian cell line (e.g., HEK293T, A549) to ~80% confluency.
-
Treat the cells with a dose range of Nitro-IQ for a defined period (e.g., 2-4 hours). Include negative and positive controls (e.g., hydrogen peroxide).
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
B. Micronucleus Assay
Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Protocol:
-
Culture cells (e.g., CHO-K1, L5178Y) and treat with a dose range of Nitro-IQ for a period equivalent to 1.5-2 normal cell cycles.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Using a microscope, score the frequency of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes) in binucleated cells. An increase in micronuclei frequency indicates genotoxic activity.
Comparative Analysis: Nitro-IQ vs. Alternative Tools
A key part of validation is understanding how a new tool compares to existing, well-characterized alternatives.
Comparison with the Parent Compound: IQ
The primary difference lies in the requirement for metabolic activation. This has significant implications for experimental design.
| Feature | 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ) | 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| Mechanism | Direct-acting mutagen[4] | Pro-mutagen, requires metabolic activation (e.g., by CYP1A2)[1] |
| Potency in vitro | Expected to be high in systems without metabolic activation | Low to none in systems without metabolic activation (e.g., S9 fraction) |
| Experimental Use | Ideal for studying direct DNA damage in simple systems (e.g., bacteria, purified DNA, cell lines with low metabolic capacity) | Used to study the interplay of metabolism and genotoxicity; suitable for in vivo studies or in vitro systems supplemented with S9 |
| Known Genotoxicity | Approximately equal to IQ in Drosophila somatic mutation tests[5] | Potent mutagen and carcinogen in various species[2][6] |
Comparison with Standard Genotoxic Agents
Nitro-IQ should be benchmarked against other direct-acting mutagens to understand its relative potency and potential mechanistic differences.
| Research Tool | Class | Mechanism of Action | Primary Use Case | Comparison to Nitro-IQ |
| Ethyl methanesulfonate (EMS) | Alkylating agent | Transfers an ethyl group to guanine, leading to mispairing with thymine. | Inducing random point mutations for genetic screens. | EMS is a classic, well-characterized point mutagen. Nitro-IQ's mutational spectrum would need to be determined to know if it offers advantages for specific types of mutations. |
| 4-Nitroquinoline 1-oxide (4-NQO) | Quinoline derivative | Forms adducts with DNA, primarily at guanine residues, mimicking UV damage. | A standard positive control in genotoxicity assays; induces bulky DNA adducts. | 4-NQO is a useful comparator as another nitro-quinoline. A direct comparison of their potency and the types of DNA repair pathways they activate would be highly informative. |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | Generates reactive oxygen species (ROS) that cause oxidative DNA damage, including single- and double-strand breaks. | Studying oxidative stress and the cellular response to oxidative DNA damage. | Nitro-IQ is expected to act primarily as an adduct-forming agent, whereas H₂O₂ induces a different spectrum of DNA lesions. They are tools for studying distinct DNA damage pathways. |
Proposed Validation Workflow
The following diagram outlines a comprehensive, logical flow for the validation of Nitro-IQ as a research tool.
Caption: A stepwise workflow for the validation of Nitro-IQ.
Conclusion and Future Directions
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (Nitro-IQ) presents itself as a potentially valuable research tool, particularly for studies requiring a direct-acting genotoxic agent. Its structural relationship to the extensively studied pro-carcinogen IQ provides a strong scientific rationale for its investigation. However, its adoption by the research community is entirely dependent on a rigorous and transparent validation process.
The experimental framework provided in this guide—spanning synthesis, purification, characterization, and a multi-tiered assessment of genotoxic activity—represents the minimum standard for qualifying this compound. By systematically executing these protocols and benchmarking the results against established alternatives, researchers can confidently establish Nitro-IQ as a reliable and well-characterized tool for advancing our understanding of DNA damage and repair.
References
-
Santos, J. H., et al. (1996). Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 351(2), 161-168. [Link]
-
Arimoto, S., & Hayatsu, H. (1991). Formation of 2-nitro-3-methylimidazo[4,5-f]quinoline, a directly mutagenic product, by near-ultraviolet irradiation of a mixture of 2-amino-3-methylimidazo[4,5-f]quinoline and N-nitrosodimethylamine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 250(1-2), 161-167. [Link]
-
Lakshmi, V. M., et al. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Chemical Research in Toxicology, 15(9), 1195-1202. [Link]
-
Dewangna. (n.d.). 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline. Retrieved from [Link]
-
National Toxicology Program. (2005). Report on Carcinogens, Eleventh Edition; U.S. Department of Health and Human Services, Public Health Service, National Toxicology Program: Research Triangle Park, NC. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline. Retrieved from [Link]
-
Lakshmi, V. M., et al. (2009). Identification of new 2-amino-3-methylimidazo[4,5-f]quinoline urinary metabolites from β-naphthoflavone-treated mice. Drug Metabolism and Disposition, 37(4), 832-839. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. International Agency for Research on Cancer. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. International Agency for Research on Cancer. [Link]
-
Lakshmi, V. M., et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline activated by the inflammatory response forms nucleotide adducts. Chemical Research in Toxicology, 17(11), 1489-1497. [Link]
-
GSRS. (n.d.). 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Scientific Reports, 11(1), 13854. [Link]
-
Turesky, R. J., et al. (1988). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 9(9), 1625-1631. [Link]
-
Schön, M. P., & Schön, M. (2012). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptor 7 and 8. Journal of Medicinal Chemistry, 55(1), 346-358. [Link]
-
Garg, R., et al. (2012). Discovery of imidazoquinolines with Toll-like receptor 7/8 independent cytokine induction. ACS Medicinal Chemistry Letters, 3(6), 484-488. [Link]
-
Christodoulou, E., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1301. [Link]
-
Horvath, D., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3439. [Link]
-
Gerbeth, C., et al. (2021). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 12, 706972. [Link]
-
Ha, Y. L., et al. (1994). Distribution of the DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF gene as determined by polymerase arrest assay. Carcinogenesis, 15(11), 2535-2540. [Link]
Sources
- 1. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Distribution of the DNA adducts of 2-amino-3-methylimidazo[4,5-f] quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF gene as determined by polymerase arrest assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 2-nitro-3-methylimidazo[4,5-f]quinoline, a directly mutagenic product, by near-ultraviolet irradiation of a mixture of 2-amino-3-methylimidazo[4,5-f]quinoline and N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation of Biomarkers for 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline Exposure
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Imperative
3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline (Nitro-IQ) is a potent mutagen derived from the heterocyclic aromatic amine (HAA) class. Often formed via the photo-oxidation of the parent amine (IQ) or interaction with nitrites in food matrices, Nitro-IQ poses a significant genotoxic risk. Upon ingestion, it undergoes metabolic nitroreduction to regenerate the carcinogenic N-hydroxy-IQ intermediate, eventually forming covalent DNA adducts.
Validating biomarkers for Nitro-IQ exposure is not merely a detection challenge; it is a structural confirmation problem. While traditional methods like
Biomarker Landscape & Metabolic Logic
To validate exposure, one must target the stable downstream products of Nitro-IQ metabolism. The metabolic pathway converges with that of amino-IQ, making the dG-C8-IQ DNA adduct the definitive biomarker of genotoxic damage.
The Metabolic Pathway (Causality)
Nitro-IQ is not a direct-acting mutagen in mammalian systems; it requires bioactivation.
-
Nitroreduction: Cytosolic nitroreductases or gut microbiota reduce the nitro group to a hydroxylamine.
-
Esterification: Phase II enzymes (NAT/SULT) convert the hydroxylamine to an unstable nitrenium ion.
-
Adduction: The electrophilic nitrenium ion attacks the C8 position of guanine in DNA.
Figure 1: Metabolic activation pathway of Nitro-IQ leading to the formation of the dG-C8-IQ DNA adduct.[1]
Comparative Analysis: The "Product" vs. Alternatives
In this context, the "Product" is the ID-LC-MS/MS Workflow , representing the modern analytical solution. We compare it against the historical standard (
Performance Matrix
| Feature | ID-LC-MS/MS (The Solution) | ELISA / Immunoassay | |
| Primary Biomarker | dG-C8-IQ (Nucleoside) | Adduct Nucleotides | Protein/DNA Adducts |
| Specificity | High (Mass + Fragmentation) | Low (Retention Time only) | Low (Cross-reactivity) |
| Structural Proof | Yes (SRM Transitions) | No (Co-migration prone) | No (Indirect detection) |
| Quantification | Absolute (Internal Standards) | Relative (Semi-quantitative) | Relative |
| Sensitivity (LOD) | ~1-5 adducts / 10 | ~1 adduct / 10 | Variable |
| Sample Requirement | 10–50 µg DNA | 1–10 µg DNA | Variable |
| Throughput | Medium (Automated LC) | Low (Labor intensive) | High |
| Hazard | Chemical solvents only | Radioactive ( | None |
Expert Insight
While
Validated Experimental Protocol: ID-LC-MS/MS Workflow
This protocol outlines the validation of dG-C8-IQ adducts in tissue DNA. This workflow is designed to meet FDA/EMA bioanalytical method validation guidelines.
Phase 1: Sample Preparation & Hydrolysis
Rationale: DNA must be digested into single nucleosides without degrading the unstable adduct.
-
DNA Isolation: Extract DNA from tissue (liver/colon) using a high-purity phenol-chloroform method or chaotropic salt kit. Critical: Ensure
ratio is 1.8–1.9 to prevent protein interference. -
Internal Standard Spike: Add a known amount (e.g., 50 fmol) of
N-labeled dG-C8-IQ standard to the DNA solution before hydrolysis. This corrects for all downstream losses (SPE recovery, ionization suppression). -
Enzymatic Hydrolysis:
-
Incubate DNA (50 µg) with Micrococcal Nuclease (MN) and Spleen Phosphodiesterase (SPD) at 37°C for 4 hours (pH 6.0).
-
Add Alkaline Phosphatase (AP) and incubate for 1 hour (pH 8.0) to remove terminal phosphates.
-
Result: A mixture of free nucleosides (dA, dT, dG, dC) and the dG-C8-IQ adduct.
-
Phase 2: Enrichment (Solid Phase Extraction)
Rationale: The adduct is present at trace levels (1 in 10
-
Conditioning: Use an Oasis HLB or equivalent polymeric reversed-phase cartridge. Condition with MeOH followed by water.
-
Loading: Load the hydrolysate.
-
Wash: Wash with 5% MeOH/Water to remove unmodified nucleosides (dG, dA, etc. elute early).
-
Elution: Elute the hydrophobic dG-C8-IQ adduct with 100% MeOH. Evaporate to dryness and reconstitute in mobile phase.
Phase 3: LC-MS/MS Quantitation
Rationale: Selected Reaction Monitoring (SRM) provides the "fingerprint" for the biomarker.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis or Sciex 6500+).
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
SRM Transitions:
-
Analyte (dG-C8-IQ): Precursor
464 Product 348 (Loss of deoxyribose, ). -
Internal Standard (
N-dG-C8-IQ): Precursor [M+n] Product [Fragment+n].
-
Figure 2: Step-by-step ID-LC-MS/MS workflow for validating IQ-DNA adducts.
References
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies: lessons learned from aromatic amines. Chemical Research in Toxicology, 24(8), 1169–1214. Link
-
Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 20(3), 353–368. Link
-
Besaratinia, A., et al. (2002). DNA adducts of the heterocyclic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in humans. IARC Scientific Publications. Link
-
Gu, D., & Turesky, R. J. (2022). DNA Adductomics: A Perfect Tool for Precision Medicine and Cancer Prevention. Chemical Research in Toxicology. Link
-
Wild, C. P., & Pisani, P. (1997). Carcinogen DNA and protein adducts as biomarkers of human exposure and cancer risk. Cancer Detection and Prevention. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
